H-Arg(Tos)-OH
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTWQHUEZWYAOI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428591 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4353-32-6 | |
| Record name | H-Arg(Tos)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Arg(Tos)-OH chemical properties
An In-depth Technical Guide to the Chemical Properties of Nω-Tosyl-L-arginine (H-Arg(Tos)-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nω-Tosyl-L-arginine, commonly abbreviated as this compound, is a chemically modified derivative of the natural amino acid L-arginine. In this molecule, the nucleophilic guanidino group on the side chain is protected by a p-toluenesulfonyl (tosyl) group. This strategic protection is critical in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), where it prevents unwanted side reactions involving the highly basic guanidinium function. The tosyl group is known for its stability under various reaction conditions, yet it can be removed under specific, strongly acidic protocols. This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental methodologies associated with this compound, serving as a technical resource for professionals in chemical research and drug development.
Chemical Structure and Core Properties
This compound possesses a chiral center at the α-carbon, a free α-amino group, a free α-carboxyl group, and a tosyl-protected side-chain guanidino group. The tosyl group is a robust protecting group, stable to the conditions used for the removal of acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) α-amino protecting groups, making it a valuable tool in orthogonal peptide synthesis strategies.[1][2]
Data Presentation: Physicochemical Properties
The quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-5-(N'-tosylcarbamimidamido)pentanoic acid | N/A |
| Synonyms | Ng-Tosyl-L-arginine, this compound | [3] |
| CAS Number | 4353-32-6 | [3][4][5] |
| Molecular Formula | C13H20N4O4S | [3][4][5][6] |
| Molecular Weight | 328.39 g/mol | [4][6][7] |
| Appearance | White to off-white powder | General Knowledge |
| Purity | Typically ≥98% | [5] |
Note: Specific values for melting point and optical rotation for the this compound form are not consistently reported across commercial suppliers. The related compound, Nα-Boc-Nω-tosyl-L-arginine, has a reported melting point of approximately 90 °C (with decomposition).[]
Detailed Chemical Properties
Solubility
The solubility of this compound is dictated by the presence of both polar functional groups (the free α-amino and α-carboxyl groups) and the relatively nonpolar tosyl group.
-
Aqueous Solvents: Like most amino acids, this compound is expected to be soluble in water and aqueous solutions of dilute acids and bases.[9][10] The zwitterionic character at neutral pH enhances its solubility in polar protic solvents.
-
Organic Solvents: Its solubility in organic solvents is moderate. It is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in less polar solvents like chloroform and ethyl acetate is limited.[11] The tosyl group enhances its solubility in organic media compared to unprotected arginine, which is a key advantage during peptide coupling reactions.[]
Stability
The tosyl group is renowned for its chemical stability, which is a primary reason for its use as a protecting group for the arginine side chain.[12]
-
pH Stability: The N-tosyl sulfonamide linkage on the guanidino group is stable across a broad pH range, including the acidic conditions of trifluoroacetic acid (TFA) used for Boc-group removal and the basic conditions of piperidine used for Fmoc-group removal in SPPS.[2][13]
-
Thermal Stability: The compound is stable at ambient temperatures. Storage at 2-8°C is recommended to ensure long-term stability.[]
-
Deprotection: The tosyl group is not completely inert and can be cleaved under specific, harsh conditions. It is typically removed at the final stage of peptide synthesis using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13][14][15]
Reactivity and Role in Peptide Synthesis
This compound is a building block for peptide synthesis. In a typical SPPS workflow, it is first protected at its α-amino group (e.g., with Boc or Fmoc) to become Boc-Arg(Tos)-OH or Fmoc-Arg(Tos)-OH. The carboxylic acid is then activated for coupling to the N-terminus of the growing peptide chain.
-
Coupling Reactions: The carboxyl group of N-alpha-protected Arg(Tos) is activated using standard coupling reagents (e.g., HBTU, DIC) to form an active ester or other species that readily reacts with the free amino group of the peptide chain.[16]
-
Side-Chain Protection: The tosyl group effectively masks the high basicity (pKa ≈ 12.5) and nucleophilicity of the guanidino side chain, preventing it from interfering with peptide bond formation or causing other side reactions.[14]
-
Deprotection (Cleavage): Removal of the tosyl group is a critical step. During cleavage with strong acids like HF, the released tosyl cation can potentially modify sensitive residues, particularly tryptophan. To prevent this side reaction, scavengers such as thioanisole are typically added to the cleavage cocktail.[13] An efficient deprotection method utilizes a thioanisole-trifluoromethanesulphonic acid system.[17][18]
Experimental Protocols
Protocol for Solubility Determination
This protocol provides a general method for determining the qualitative solubility of this compound in various solvents.
-
Preparation: Dispense approximately 1-2 mg of this compound into separate, clean, and dry microcentrifuge tubes or test tubes.
-
Solvent Addition: To each tube, add 100 µL of the test solvent (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, DMF, ethanol).
-
Mixing: Vortex each tube vigorously for 30 seconds.
-
Observation: Observe for dissolution. If the solid dissolves completely, it is considered "soluble" at that concentration (~10-20 mg/mL).
-
Heating (Optional): If the compound is not soluble at room temperature, the tube may be gently warmed (e.g., to 50°C) to facilitate dissolution.[19] Note any changes upon heating and subsequent cooling.
-
Documentation: Record the results as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Protocol for Tosyl Group Deprotection in SPPS
This protocol describes a standard method for the final cleavage and deprotection of a synthetic peptide containing an Arg(Tos) residue from the resin support, using a strong acid cocktail.
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 50 mg) in a reaction vessel suitable for strong acids.
-
Scavenger Preparation: Prepare the cleavage cocktail in a fume hood. For a peptide containing Arg(Tos) and potentially Trp, a common cocktail is "High-HF" or a TFMSA-based equivalent. A typical mixture is TFMSA/TFA/thioanisole.
-
Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL) to the resin. The reaction is typically run at 0°C to room temperature for 1-2 hours with occasional agitation.[18]
-
Peptide Precipitation: After the reaction is complete, filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate dropwise into a large volume of cold (0°C) diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying and Purification: Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Logical Workflow for Protecting Group Strategy
The following diagram illustrates the decision-making process regarding the stability and lability of the tosyl protecting group in the context of orthogonal peptide synthesis.
Caption: Stability of the Tosyl protecting group under common peptide synthesis conditions.
Experimental Workflow for SPPS Coupling Cycle
This diagram outlines the key steps in a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS) involving an N-alpha-protected Arg(Tos) derivative.
Caption: General workflow for one amino acid coupling cycle in solid-phase peptide synthesis.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. labsolu.ca [labsolu.ca]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Tos-Arg-OH | C13H20N4O4S | CID 52501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. microbenotes.com [microbenotes.com]
- 11. TOS-ARG-OH | 1159-15-5 [chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. peptide.com [peptide.com]
- 14. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 17. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peptide Synthesis: A Technical Guide to H-Arg(Tos)-OH
For Immediate Release
[CITY, STATE] – In the intricate world of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired outcomes. This technical whitepaper delves into the core characteristics, applications, and experimental considerations of Nα-tosyl-L-arginine, a key derivative of the amino acid arginine. This guide is intended for researchers, scientists, and professionals in the field of biochemistry and drug development, providing a comprehensive overview to support its effective utilization in the laboratory.
Core Compound Data: H-Arg(Tos)-OH
Nα-tosyl-L-arginine, often abbreviated as this compound or Tos-Arg-OH, is a chemically modified version of the amino acid L-arginine. The tosyl (Tos) group is attached to the alpha-amino group (Nα), providing a stable protecting group that is crucial in certain synthetic strategies.
A notable point of clarification is the compound's CAS (Chemical Abstracts Service) number, as multiple numbers are sometimes associated with it. The primary CAS number for Nα-Tosyl-L-arginine is 1159-15-5 .[1][2][3][4][5] Another number, 4353-32-6, is also occasionally cited by some suppliers for this compound.[6] For clarity and consistency in research and procurement, referencing CAS number 1159-15-5 is recommended for Nα-Tosyl-L-arginine.
The fundamental quantitative data for this compound is summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Synonyms | Nα-tosyl-L-arginine, Tos-Arg-OH | [2] |
| CAS Number | 1159-15-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₂₀N₄O₄S | [3] |
| Molecular Weight | 328.39 g/mol | [3] |
Application in Peptide Synthesis
The primary application of tosyl-protected arginine lies in peptide synthesis, specifically within the Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS). In this methodology, the Nα-amino group of the amino acid to be added to the peptide chain must be temporarily protected to prevent self-polymerization.
While this compound has its alpha-amino group protected by a tosyl group, for stepwise SPPS, a derivative with a more labile Nα-protecting group is required. The most common derivative for this purpose is Boc-Arg(Tos)-OH , where the guanidino side chain is protected by the stable tosyl group, and the alpha-amino group is protected by the acid-labile Boc group.[7]
The tosyl group is favored for its stability under the repetitive acidic conditions used to remove the Nα-Boc group during synthesis.[7] However, its removal from the completed peptide requires harsh acidic conditions, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This contrasts with other protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which can be removed under milder acidic conditions.
The workflow for incorporating a tosyl-protected arginine residue into a peptide chain using the Boc-SPPS strategy is depicted below.
Experimental Protocol: Boc Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of a Boc-Arg(Tos)-OH residue into a peptide chain attached to a solid support resin.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)
-
Boc-Arg(Tos)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agent: Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Anhydrous Hydrogen Fluoride (HF) apparatus
-
Scavengers (e.g., anisole)
-
Diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM followed by DMF.
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the resin and agitate for 10-15 minutes to neutralize the ammonium salt formed during deprotection.
-
Drain the solution and wash the resin with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Arg(Tos)-OH (2-3 equivalents relative to resin loading) and a coupling agent (e.g., DCC, 1 equivalent) in DMF.
-
Add this activation mixture to the resin.
-
Agitate the reaction vessel for 2-4 hours or until a negative Kaiser test indicates complete coupling.
-
Drain the coupling solution and wash the resin extensively with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, dry the peptide-resin under vacuum.
-
Carefully transfer the resin to an HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to protect sensitive residues.
-
Perform the HF cleavage at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the tosyl protecting group from the arginine side chain.
-
After safely evaporating the HF, wash the cleaved peptide with cold diethyl ether to precipitate it.
-
Collect the crude peptide by filtration or centrifugation and dry it under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Relevance to Cellular Signaling Pathways
It is important to clarify that this compound is a synthetic amino acid derivative used in chemical synthesis and is not directly involved in biological signaling pathways. Its relevance to cellular signaling is indirect, stemming from its core component, L-arginine .
L-arginine is a crucial amino acid in numerous cellular processes and acts as a precursor for signaling molecules.[8] Once a peptide containing arginine is synthesized (using building blocks like Boc-Arg(Tos)-OH), cleaved, and potentially introduced to a biological system, the constituent arginine residues can influence cellular behavior. Key pathways involving arginine include:
-
Nitric Oxide (NO) Synthesis: Arginine is the substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide, a critical signaling molecule in vasodilation, neurotransmission, and immune response.
-
mTOR Signaling: Arginine is known to activate the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8] The activation of mTOR by amino acids is a key signal for the cell to proceed with anabolic processes when nutrients are available.[9] Arginine's effect on autophagy suppression can be mTOR-independent as well, potentially involving the NO pathway.[10]
The diagram below illustrates the central role of arginine in the mTOR signaling cascade.
References
- 1. 1159-15-5 Cas No. | N-alpha-Tosyl-L-Arginine | Apollo [store.apolloscientific.co.uk]
- 2. Nalpha-Tosyl-L-arginine | 1159-15-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1159-15-5|Tos-Arg-OH|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Diversity of amino acid signaling pathways on autophagy regulation: a novel pathway for arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of H-Arg(Tos)-OH: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tosyl-L-arginine (H-Arg(Tos)-OH), a critical protected amino acid derivative in peptide synthesis and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document compiles qualitative and quantitative information for structurally related compounds to offer valuable insights. Furthermore, a detailed experimental protocol for determining the equilibrium solubility of this compound is provided, alongside visual workflows to guide researchers in solvent selection and experimental execution. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for its effective application.
Introduction to this compound and its Solubility
N-α-tosyl-L-arginine (this compound) is a derivative of the amino acid L-arginine where the alpha-amino group is protected by a tosyl (Tos) group. This protection is crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain elongation. The tosyl group, being bulky and aromatic, significantly influences the molecule's physicochemical properties, including its solubility.
Understanding the solubility of this compound in various solvents is paramount for its effective use. Proper dissolution is critical for achieving efficient coupling reactions in peptide synthesis and for the formulation of arginine-containing compounds in drug discovery. The choice of solvent can impact reaction kinetics, yield, and purity of the final product. Dimethylformamide (DMF) is a common solvent in peptide synthesis due to its excellent solvating properties for protected amino acids[1][2]. However, a quantitative understanding of solubility in DMF and other organic solvents is often necessary for process optimization and scale-up.
Solubility Data of this compound and Related Compounds
Direct quantitative solubility data for this compound is not extensively reported in publicly available literature. However, by examining the solubility of structurally similar compounds, we can infer the likely solubility behavior of this compound. The following table summarizes available data for L-arginine (the parent amino acid), N-α-Boc-N-ω-tosyl-L-arginine (Boc-Arg(Tos)-OH), and N-α-p-Tosyl-L-arginine methyl ester hydrochloride (TAME), a closely related derivative.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| L-Arginine | Water | 25 | High | [3] |
| Methanol | 25 | Moderate | [3] | |
| Dimethylformamide (DMF) | 25 | Low | [3] | |
| Acetonitrile | 25 | Very Low | [3] | |
| Boc-Arg(Tos)-OH | Dimethylformamide (DMF) | Not Specified | Clearly soluble (1 mmole in 2 mL) | [4] |
| Pyridine | 25 | [α]20/D −3.5±0.5°, c = 4% in DMF | ||
| N-α-p-Tosyl-L-arginine methyl ester HCl (TAME) | Dimethylformamide (DMF) | Not Specified | 30 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL | [5] | |
| Phosphate-Buffered Saline (pH 7.2) | Not Specified | 10 mg/mL | [5] | |
| Water | 25 | 40 mg/mL | [6] | |
| Boc-Arg(Boc)2-OH | Dimethylformamide (DMF) | Not Specified | ~ 30 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL | [7] | |
| Ethanol | Not Specified | ~ 30 mg/mL | [7] |
Note: The qualitative descriptions and quantitative values are approximate and may vary based on the specific batch, purity of the compound, and experimental conditions.
The presence of the tosyl group is expected to increase the hydrophobicity of the arginine derivative compared to the parent L-arginine, likely decreasing its solubility in polar protic solvents like water and increasing its solubility in polar aprotic solvents like DMF. The data for TAME and Boc-Arg(Boc)2-OH suggest that a solubility of around 30 mg/mL in DMF might be a reasonable starting point for experimental determination for this compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data for this compound in specific solvents, the isothermal shake-flask method is a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., DMF, NMP, DCM, Acetonitrile, Methanol, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the precise weight of the added solid.
-
Add a known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account any dilutions made.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizing Workflows and Logical Relationships
To aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.
Caption: Experimental workflow for determining this compound solubility.
Caption: Logical workflow for this compound solvent selection.
Conclusion
While specific, quantitative solubility data for this compound in DMF and other organic solvents remains elusive in the public domain, this technical guide provides a robust framework for researchers. By leveraging data from structurally analogous compounds, a reasonable starting point for solubility estimation can be established. The detailed experimental protocol for the shake-flask method empowers researchers to precisely determine solubility in their solvents of interest. The provided workflows for experimental execution and solvent selection offer a systematic approach to handling this compound in a laboratory setting. This comprehensive guide serves as a valuable resource for the effective and efficient use of this compound in peptide synthesis and broader drug development applications.
References
An In-depth Technical Guide to the Tosyl Protecting Group for Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidino group of arginine, with its high basicity (pKa ≈ 12.5), presents a significant challenge in peptide synthesis.[1] Protection of this functional group is crucial to prevent undesirable side reactions, such as acylation, and to improve the solubility of the amino acid derivative in organic solvents used in solid-phase peptide synthesis (SPPS).[1][2] The tosyl (Ts) group, a p-toluenesulfonyl moiety, is a well-established protecting group for the guanidino side chain of arginine, particularly within the tert-butyloxycarbonyl (Boc) strategy of SPPS.[1] This technical guide provides a comprehensive overview of the tosyl protecting group for arginine, including its chemical properties, methods for its introduction and removal, stability, and potential side reactions.
Physicochemical Properties
The introduction of the tosyl group significantly alters the physicochemical properties of arginine. The resulting derivative, N-tosyl-L-arginine (Tos-Arg-OH), and its various forms are critical reagents in peptide synthesis.
| Property | Value | Reference(s) |
| Molecular Formula (Boc-Arg(Tos)-OH) | C₁₈H₂₈N₄O₆S | [3] |
| Molecular Weight (Boc-Arg(Tos)-OH) | 428.5 g/mol | [3] |
| Melting Point (Boc-Arg(Tos)-OH) | ~90 °C (decomposes) | [4] |
| Appearance (Boc-Arg(Tos)-OH) | White powder | [4] |
| Solubility (Boc-Arg(Tos)-OH) | Soluble in polar organic solvents like DMF and DMSO. | [4] |
| Molecular Formula (Tos-Arg-OMe·HCl) | C₁₄H₂₃ClN₄O₄S | |
| Molecular Weight (Tos-Arg-OMe·HCl) | 378.87 g/mol | |
| Melting Point (Tos-Arg-OMe·HCl) | 145-147 °C | |
| Solubility (Tos-Arg-OMe·HCl) | Soluble in water (40 mg/ml). | [5] |
Synthesis and Introduction of the Tosyl Group
The tosyl group is typically introduced onto the guanidino side chain of arginine using p-toluenesulfonyl chloride (TsCl) under basic conditions. The following protocol describes a general procedure for the synthesis of Nα-Boc-Nω-tosyl-L-arginine.
Experimental Protocol: Synthesis of Nα-Boc-Nω-tosyl-L-arginine
Materials:
-
L-arginine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Nα-Boc Protection:
-
Dissolve L-arginine in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath and adjust the pH to approximately 10-11 with a solution of NaOH.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with NaOH solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the solution to pH 2-3 with cold 1 M HCl.
-
Extract the product, Boc-L-arginine, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Nω-Tosylation:
-
Dissolve the crude Boc-L-arginine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) in acetone or dioxane dropwise with vigorous stirring.
-
Maintain the pH of the reaction mixture between 10 and 11 by the dropwise addition of NaOH solution.
-
Continue stirring at room temperature for several hours after the addition is complete.
-
Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
A white precipitate of Boc-Arg(Tos)-OH will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
Expected Yield: The overall yield for this two-step process is typically in the range of 70-85%.
Role in Solid-Phase Peptide Synthesis (SPPS)
The tosyl group is primarily employed in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS.[1] In this strategy, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with groups that are stable to the conditions used for Boc removal (typically trifluoroacetic acid, TFA) but are cleaved during the final deprotection step. The tosyl group on the arginine side chain is stable to the repetitive TFA treatments used to remove the Nα-Boc group.[6]
Experimental Workflow: Boc-SPPS Cycle with Boc-Arg(Tos)-OH
Boc-SPPS cycle for incorporating a tosyl-protected arginine residue.
Deprotection of the Tosyl Group
Removal of the tosyl group from the arginine side chain requires strong acidic conditions and is typically performed concurrently with the cleavage of the peptide from the resin at the end of the synthesis. The most common reagents for this purpose are anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA).[1]
Cleavage Cocktails and Conditions
The choice of cleavage cocktail is critical to ensure complete deprotection while minimizing side reactions. Scavengers are added to the cleavage mixture to trap reactive carbocations generated during the process.
| Cleavage Method | Reagent Cocktail | Conditions | Efficacy | Potential Side Reactions | Reference(s) |
| High HF | HF/p-cresol/p-thiocresol (90:5:5) | 0 °C, 1-2 hours | Good | Ornithine formation, Tryptophan modification.[7] | [7] |
| "Low-High" HF | Step 1 (Low): HF/DMS (1:3) with scavengersStep 2 (High): 100% HF with scavengers | 0 °C, 2 hours (low), 1 hour (high) | Very Good | Minimizes side reactions by using a milder initial deprotection step.[7] | [7] |
| TFMSA | TFMSA/TFA/thioanisole/m-cresol | Room temp, 1-2 hours | Moderate to Good | Efficacy can be sequence-dependent; may lead to sulfonation of sensitive residues.[8] | [8][9] |
Experimental Protocol: High HF Cleavage
Materials:
-
Peptide-resin (Boc-Peptide-Resin)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, thioanisole)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stir bar
Procedure:
-
Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the scavenger cocktail to the reaction vessel.
-
Cool the reaction vessel in a dry ice/acetone bath (-78 °C).
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours. For peptides containing multiple Arg(Tos) residues, the cleavage time may need to be extended.
-
Remove the HF by vacuum distillation.
-
Wash the resin and precipitated peptide with cold diethyl ether to remove scavengers.
-
Filter and collect the crude peptide.
-
Dry the crude peptide under vacuum.
Deprotection Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. N(alpha)-boc-N(omega)-tosyl-L-arginine | C18H28N4O6S | CID 294909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 9. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
H-Arg(Tos)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Tosyl-L-arginine (H-Arg(Tos)-OH). Understanding the chemical stability of this critical raw material is paramount for ensuring the integrity of research and the quality of synthesized peptides in drug development. This document summarizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Chemical Stability and Storage Recommendations
This compound is a tosyl-protected derivative of the amino acid arginine, widely used in solid-phase peptide synthesis. The tosyl group provides robust protection for the guanidino side chain, which is generally stable under the acidic and basic conditions commonly employed in peptide synthesis. However, like all complex organic molecules, its stability is not absolute and is influenced by environmental factors such as temperature, moisture, and light.
General Stability Profile
The tosylamide linkage in this compound is known for its high stability. It is resistant to cleavage by moderate acids and bases, which is a key advantage during peptide synthesis. Removal of the tosyl group typically requires harsh conditions, such as treatment with sodium in liquid ammonia, highlighting its inherent stability.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, proper storage is crucial. Based on information from various suppliers and safety data sheets, the following conditions are recommended for the storage of solid this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Humidity | Store in a dry environment. | The compound can be hygroscopic; moisture can promote hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against potential oxidative degradation. |
| Light | Protect from light. | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture, air, and light. |
Note: Always refer to the manufacturer's specific recommendations provided on the certificate of analysis or safety data sheet.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure of the molecule and general knowledge of peptide and amino acid degradation. The primary points of susceptibility are the amino acid backbone and the tosyl protecting group under certain harsh conditions.
A simplified overview of potential degradation pathways is illustrated below:
H-Arg(Tos)-OH vs. L-Arginine for Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides is a critical yet often challenging step in solid-phase peptide synthesis (SPPS). The highly basic and nucleophilic nature of its guanidinium side chain necessitates careful strategic planning to prevent unwanted side reactions and ensure high purity and yield of the final product. Historically, this has been managed through the use of protecting groups, with H-Arg(Tos)-OH being a prominent choice within the Boc (tert-butyloxycarbonyl) synthesis strategy. More recently, advancements in peptide chemistry have enabled the use of unprotected L-arginine, particularly within the Fmoc (9-fluorenylmethoxycarbonyl) framework, offering a "greener" and more atom-economical approach. This guide provides a detailed technical comparison of these two methodologies, complete with quantitative data, experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific needs.
Core Concepts: A Tale of Two Strategies
The choice between this compound and unprotected L-arginine is fundamentally tied to the overarching peptide synthesis strategy employed: Boc or Fmoc.
-
Boc-SPPS with this compound: This traditional approach relies on the acid-labile Boc group for temporary Nα-protection and more robust, acid-stable protecting groups for the amino acid side chains. This compound, where the guanidinium group is masked by a p-toluenesulfonyl (Tos) group, fits seamlessly into this strategy. The Tos group is stable to the repetitive TFA treatments used for Boc removal and is cleaved at the final step with strong acids like anhydrous hydrogen fluoride (HF).[1]
-
Fmoc-SPPS with L-Arginine: This modern strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection. The use of unprotected L-arginine (often as Fmoc-Arg-OH or its hydrochloride salt, Fmoc-Arg(HCl)-OH) in this context is a more recent development. It circumvents the need for a side-chain protecting group, thereby improving atom economy and reducing impurities arising from protecting group cleavage.[2][3] However, this approach is more susceptible to a key side reaction: δ-lactam formation.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters to facilitate a direct comparison between the two approaches. It is important to note that a direct, "apples-to-apples" comparison is challenging as the two arginine derivatives are used in different chemical environments (Boc vs. Fmoc). The data presented reflects performance within their respective optimal strategies.
Table 1: Performance Comparison of Arginine Derivatives in SPPS
| Parameter | This compound (in Boc-SPPS) | Unprotected L-Arginine (in Fmoc-SPPS) | Notes |
| Primary Side Reaction | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group. | High propensity for δ-lactam formation, leading to chain termination.[4][5] | The choice of protecting group and cleavage/coupling conditions is critical to minimize these side reactions. |
| Coupling Efficiency | Generally high. | Can be significantly lower due to δ-lactam formation; requires optimized coupling reagents and protocols.[6] | Double coupling is often recommended for arginine residues in both strategies to ensure complete incorporation.[5] |
| Deprotection Conditions | Harsh acidolysis (e.g., anhydrous HF).[7] | Not applicable (side chain is unprotected). | The need for specialized equipment and safety protocols for handling HF is a significant drawback of the Boc/Tos strategy. |
| Handling Safety | Requires specialized equipment and stringent safety protocols for handling HF. | Standard laboratory procedures. | The use of unprotected arginine in Fmoc-SPPS is considered a "greener" alternative.[3] |
Table 2: Solubility of Arginine Derivatives in Common SPPS Solvents
| Compound | Solvent | Solubility | Reference |
| Boc-Arg(Tos)-OH | Dichloromethane (DCM) | Soluble | General knowledge |
| Dimethylformamide (DMF) | Soluble | General knowledge | |
| L-Arginine | Water | High | [8] |
| Methanol | Moderate | [8] | |
| Dimethylformamide (DMF) | Low | [8] | |
| Dichloromethane (DCM) | Very Low | [8] | |
| Fmoc-Arg(Pbf)-OH * | Dimethylformamide (DMF) | Soluble | [9] |
| Dimethyl sulfoxide (DMSO) | Soluble | [9] |
Note: Solubility data for Fmoc-Arg(Pbf)-OH is included as a reference for a commonly used protected arginine in Fmoc chemistry, highlighting the improved solubility of protected derivatives in organic solvents compared to free L-arginine.
Key Side Reactions: A Deeper Dive
1. δ-Lactam Formation with Unprotected L-Arginine
During the activation of the carboxylic acid of Fmoc-Arg-OH for coupling, an intramolecular cyclization can occur with the guanidinium side chain. This forms a stable six-membered δ-lactam, rendering the amino acid incapable of coupling to the growing peptide chain.[4] This leads to the formation of deletion sequences (des-Arg peptides), which can be difficult to separate from the desired product.[4] The extent of this side reaction is highly dependent on the coupling reagents, solvent, and temperature.[4] Studies have shown that using carbodiimide-based coupling agents like DIC in combination with an additive like OxymaPure can minimize this side reaction.[10]
2. Tryptophan Modification by the Tosyl Group
During the final cleavage of the peptide from the resin using strong acids like HF, the cleaved p-toluenesulfonyl (Tos) group from this compound can reattach to the indole side chain of tryptophan residues.[11] This results in a modified peptide that can be challenging to purify. This side reaction can be suppressed by using scavengers in the cleavage cocktail, such as thioanisole.[11]
Experimental Protocols
Protocol 1: Boc-SPPS using Boc-Arg(Tos)-OH
This protocol outlines a general cycle for the incorporation of Boc-Arg(Tos)-OH in manual Boc-SPPS.
1. Resin Swelling and Deprotection:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
-
Deprotect the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a fresh solution of 50% TFA/DCM for 20-30 minutes.[12]
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[12]
2. Neutralization:
-
Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[12]
-
Wash the resin with DCM (3x).[12]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Arg(Tos)-OH (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor coupling completion using the Kaiser test.
4. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
5. Final Cleavage and Deprotection:
-
After synthesis is complete, dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail of anhydrous HF with scavengers (e.g., anisole, thioanisole). This step requires specialized equipment and safety precautions.
-
Treat the peptide-resin with the HF cocktail at 0°C for 1 hour.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
Protocol 2: Fmoc-SPPS using Unprotected Fmoc-Arg(HCl)-OH
This protocol is based on recent advancements for the use of side-chain unprotected arginine.[2][3]
1. Resin Swelling and Fmoc Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
-
Deprotect the Nα-Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
2. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(HCl)-OH (1.5-2 equivalents), OxymaPure (1.5-2 equivalents), and DIC (1.5-2 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test. For difficult couplings, a second coupling step may be necessary.
3. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
4. Final Cleavage:
-
After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
Mandatory Visualization
Caption: Comparative workflow of Boc-SPPS with this compound and Fmoc-SPPS with unprotected L-arginine.
Caption: Key side reaction pathways in arginine incorporation during peptide synthesis.
Conclusion and Recommendations
The choice between this compound and unprotected L-arginine for peptide synthesis is a strategic one, with significant implications for the synthesis workflow, potential side reactions, and overall efficiency.
This compound in Boc-SPPS remains a robust and reliable method, particularly for sequences that are not sensitive to harsh acid cleavage. Its high coupling efficiency and the lower propensity for δ-lactam formation are significant advantages. However, the necessity of using anhydrous HF for deprotection is a major drawback in terms of safety and equipment requirements, and the potential for tryptophan modification must be carefully managed.
Unprotected L-arginine in Fmoc-SPPS represents a more modern, "greener," and atom-economical approach. It avoids the use of a side-chain protecting group, simplifying the synthesis and reducing potential impurities from cleavage byproducts. The primary challenge is the management of δ-lactam formation, which requires careful optimization of coupling conditions. Recent advancements in coupling reagents have made this a more viable and attractive option, especially for large-scale and industrial peptide synthesis where cost and environmental impact are major considerations.
For researchers equipped for Boc-SPPS and synthesizing peptides without highly acid-sensitive residues, This compound is a proven and effective choice. For those employing Fmoc-SPPS, especially with a focus on green chemistry and cost-effectiveness, the use of unprotected L-arginine with optimized protocols is a powerful and increasingly popular strategy. The decision should be made based on the specific peptide sequence, available laboratory infrastructure, and the overall goals of the synthesis.
References
- 1. peptide.com [peptide.com]
- 2. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Guide to Tosyl-Protected Arginine Derivatives for Researchers and Drug Development Professionals
Introduction
Arginine, with its strongly basic guanidinium side chain, is a crucial amino acid in many biologically active peptides. However, this reactive functional group presents significant challenges during chemical peptide synthesis, necessitating the use of protecting groups to prevent unwanted side reactions and improve solubility. Among the earliest and most well-established strategies is the use of the tosyl (Ts or Tos) group for side-chain protection.
This technical guide provides a comprehensive overview of tosyl-protected arginine derivatives, covering their synthesis, deprotection, and applications in peptide chemistry and drug development. It is intended for researchers, scientists, and professionals involved in peptide synthesis, medicinal chemistry, and biochemical research. We will delve into detailed experimental protocols, comparative data, and the mechanistic pathways where these derivatives play a vital role.
Core Concepts of Tosyl Protection
The p-toluenesulfonyl (tosyl) group is a robust protecting group for the guanidino function of arginine.[1] Its primary role in peptide synthesis is to mask the nucleophilicity of the side chain, thereby preventing side reactions during the activation and coupling of the amino acid's carboxyl group.[2] This protection is particularly critical in solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support.[2]
The tosyl group's stability under various conditions makes it a reliable choice, though this same stability necessitates harsh cleavage conditions for its removal.[3]
Synthesis and Structure
Tosyl-protected arginine is typically prepared by reacting arginine with p-toluenesulfonyl chloride under basic conditions. For use in Fmoc-based SPPS, the Nα-amino group is protected with the fluorenylmethoxycarbonyl (Fmoc) group, yielding Nα-Fmoc-Nω-tosyl-L-arginine.[4][5] Similarly, for Boc-based SPPS, the Nα-amino group is protected with the tert-butoxycarbonyl (Boc) group.
Deprotection of the Tosyl Group
The removal of the tosyl group from the arginine side chain is a critical and challenging step. Due to its high stability, the tosyl group is resistant to the standard trifluoroacetic acid (TFA) conditions used in Fmoc-SPPS.[3] Instead, it requires very strong acids, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][6] These harsh conditions make the tosyl group more compatible with Boc-based synthesis strategies, where HF is traditionally used for the final cleavage from the resin.[3][7]
To mitigate potential side reactions during deprotection, scavengers are essential. Thioanisole has been shown to be a particularly effective scavenger in TFMSA-based cleavage cocktails, significantly accelerating the removal of the tosyl group compared to other nucleophiles like anisole.[1][8]
Applications in Peptide Synthesis and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, N-tosyl-L-arginine derivatives are primarily used in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[6] The tosyl group is stable throughout the synthesis, where the temporary Nα-Boc group is removed at each cycle with TFA. The final deprotection and cleavage from the resin are performed simultaneously using a strong acid like HF.[7]
Side Reactions:
-
Tryptophan Modification: During final cleavage, the released tosyl group can reattach to electron-rich side chains, particularly the indole ring of tryptophan. This side reaction can be suppressed by adding scavengers like thioanisole to the cleavage mixture.[7]
-
Incomplete Deprotection: The robustness of the tosyl group can lead to incomplete removal, resulting in heterogeneous peptide products. Optimizing cleavage time and scavenger composition is critical.[3]
Enzyme Inhibition and Biochemical Research
Beyond its role in synthesis, tosyl-arginine derivatives are valuable tools in biochemical research. Nα-p-Tosyl-L-arginine methyl ester (TAME) is a well-known synthetic substrate and inhibitor for a variety of serine proteases, including trypsin, thrombin, and plasmin.[9] It is widely used in enzyme kinetics assays to measure protease activity.[10]
More recently, TAME has been identified as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase that controls mitosis.[9][11] TAME mimics the isoleucine-arginine (IR) tail of APC/C co-activators (Cdc20 and Cdh1), binding to the complex and preventing its activation.[11][12] This makes it a valuable pharmacological tool for studying cell cycle regulation and a potential lead for developing anti-cancer therapeutics.[11]
Quantitative Data and Comparative Analysis
The choice of protecting group for arginine's side chain significantly impacts the efficiency, purity, and success of peptide synthesis. The tosyl group is one of several sulfonyl-based protecting groups, each with distinct advantages and disadvantages.
Table 1: Comparison of Common Arginine Protecting Groups
| Protecting Group | Abbreviation | Primary SPPS Strategy | Cleavage Conditions | Key Advantages/Disadvantages |
| Tosyl | Tos | Boc | Strong acid (HF, TFMSA)[3][6] | Pro: High stability. Con: Requires harsh cleavage, incompatible with standard Fmoc.[3] |
| Nitro | NO₂ | Boc | HF or reduction (e.g., SnCl₂)[6][7] | Pro: Prevents δ-lactam formation.[6] Con: Can lead to ornithine byproduct.[7] |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Fmoc | TFA with scavengers (prolonged)[7] | Pro: More acid labile than Tos. Con: Requires long cleavage times.[3] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Fmoc | TFA[7] | Pro: More labile than Mtr. Con: Slower deprotection than Pbf.[7] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc | Mild TFA[7] | Pro: Highly acid labile, fast cleavage.[7][13] Con: Most expensive option.[6] |
Table 2: Properties of Nα-p-Tosyl-L-arginine methyl ester hydrochloride (TAME)
| Property | Value |
| CAS Number | 1784-03-8 |
| Molecular Formula | C₁₄H₂₂N₄O₄S · HCl[9] |
| Molecular Weight | 378.87 g/mol [14] |
| Appearance | White to off-white powder |
| Purity | ≥98% (Typical)[14] |
| Melting Point | 145-147 °C |
| Storage Temperature | -20°C |
Key Experimental Protocols
Protocol 1: Deprotection of Nω-Tosyl Arginine using TFMSA-Thioanisole
This protocol describes an efficient method for cleaving the tosyl group from an arginine-containing peptide.[1]
Materials:
-
Nω-Tos-Arginine containing peptide
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Trifluoroacetic acid (TFA)
-
Dry reaction vessel
-
Stirring apparatus
-
Ice bath
-
Diisopropyl ether (cold)
Procedure:
-
Place the protected peptide (0.1 mmol) in a dry reaction vessel.
-
Add trifluoroacetic acid (TFA) (2 ml) to dissolve the peptide.
-
Add thioanisole (5 mmol) to the solution as a scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TFMSA) (0.5 mmol) to the stirred solution.
-
Allow the reaction to proceed at 25°C for 90 minutes. Monitor the reaction progress by HPLC if possible.
-
After completion, precipitate the crude peptide by adding the reaction mixture to a tenfold volume of cold diisopropyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Protocol 2: General Coupling Step in Boc-SPPS using Boc-Arg(Tos)-OH
This protocol outlines a standard coupling cycle for incorporating Boc-Arg(Tos)-OH into a peptide chain during solid-phase synthesis.
Materials:
-
Peptidyl-resin with a free N-terminal amine
-
Boc-Arg(Tos)-OH
-
Coupling agent (e.g., HBTU, DIC)
-
Base (e.g., DIPEA, HOBt)
-
Solvent (e.g., DMF, NMP)
-
SPPS reaction vessel
Procedure:
-
Swell the peptidyl-resin in the synthesis solvent (e.g., DMF).
-
Prepare the activation solution: In a separate vial, dissolve Boc-Arg(Tos)-OH (3-4 equivalents relative to resin loading), the coupling agent (e.g., HBTU, 3-4 eq.), and a base (e.g., HOBt, 3-4 eq.) in DMF.
-
Add the activating base (e.g., DIPEA, 6-8 eq.) to the activation solution and mix for 1-2 minutes.
-
Drain the solvent from the resin and add the activated amino acid solution.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents.
-
The resin is now ready for the Nα-Boc deprotection step of the next cycle.
Conclusion
Tosyl-protected arginine derivatives represent a foundational tool in the field of peptide chemistry. While the development of more acid-labile protecting groups like Pbf has made the tosyl group less common in modern Fmoc-based SPPS, its high stability ensures its continued relevance, particularly in Boc-based strategies and for specific applications where robust protection is paramount.[3][6] Furthermore, derivatives like TAME have found a distinct and important niche as enzyme substrates and inhibitors, providing valuable insights into biological pathways and serving as leads for drug discovery.[9][11] A thorough understanding of the properties, applications, and experimental considerations of tosyl-protected arginine is therefore essential for researchers in peptide synthesis and medicinal chemistry.
References
- 1. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Nα-p-Tosyl-L-arginine methyl ester 1784-03-8 [sigmaaldrich.com]
- 11. Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nα-p-Tosyl-L-arginine methyl ester hydrochloride, 98% | Ottokemi™ [ottokemi.com]
- 13. nbinno.com [nbinno.com]
- 14. scbt.com [scbt.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of H-Arg(Tos)-OH
For Immediate Release
This technical guide provides a comprehensive overview of H-Arg(Tos)-OH (Nα-Tosyl-L-arginine), a critical arginine derivative for researchers, scientists, and professionals engaged in peptide synthesis and drug development. This document outlines the essential safety protocols, handling procedures, and a detailed experimental methodology for its application in solid-phase peptide synthesis (SPPS), ensuring both operational safety and scientific success.
Core Safety and Handling Protocols
1.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards : May cause respiratory tract, eye, and skin irritation. May be harmful if swallowed or inhaled.
-
Recommended PPE :
-
Eye Protection : Chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., Nitrile rubber).
-
Respiratory Protection : A dust respirator or a self-contained breathing apparatus (SCBA) should be used to avoid inhalation of the powder.
-
Body Protection : A full laboratory suit and boots are recommended to prevent skin contact.
-
1.2. First Aid Measures
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
1.3. Handling and Storage
-
Handling : Avoid breathing dust. Keep away from heat and sources of ignition. Use in a well-ventilated area, preferably within a chemical fume hood.
-
Storage : Store in a tightly closed container in a cool, dry place. Recommended storage temperature is at or below 5°C (41°F).
1.4. Fire-Fighting and Accidental Release Measures
-
Extinguishing Media : Use a carbon dioxide or dry chemical extinguisher for small fires. For larger fires, water spray, fog, or foam is appropriate.
-
Accidental Release : Use appropriate tools to carefully collect the spilled solid material into a designated waste container for disposal. Avoid generating dust.
Physicochemical and Stability Data
Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value |
| Chemical Formula | C13H20N4O4S |
| Molecular Weight | 328.39 g/mol |
| Appearance | White to off-white powder |
| Stability | Stable under recommended storage conditions. |
| Incompatibilities | Strong oxidizing agents. |
| Hazardous Decomposition | Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SOx). |
Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in SPPS, particularly within the Boc (tert-butyloxycarbonyl) strategy. The tosyl group provides robust protection for the guanidino side chain of arginine. The following is a generalized yet detailed protocol for the incorporation of this compound into a growing peptide chain on a solid support.
3.1. Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Solid-phase synthesis resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Piperidine (for Fmoc deprotection, if applicable)
-
Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers)
-
Diethyl ether
3.2. Step-by-Step Methodology
This protocol assumes a Boc-SPPS workflow.
Step 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL per gram of resin) to swell it, allowing for better reaction kinetics.
Step 2: Boc Deprotection
-
Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc protecting group.
-
Wash the resin thoroughly with DCM (3 x 5 mL/g) and then DMF (3 x 5 mL/g) to remove residual TFA and prepare for the coupling step.
Step 3: Neutralization
-
Neutralize the protonated N-terminus by washing the resin with a 10% solution of DIEA in DMF for 5-10 minutes.
-
Wash the resin again with DMF (3 x 5 mL/g) to remove excess base.
Step 4: Coupling of this compound
-
In a separate vial, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIEA or DCC/HOBt) in DMF.
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin with DMF (3 x 5 mL/g) and DCM (3 x 5 mL/g) to remove excess reagents and byproducts.
Step 5: Chain Elongation Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Step 6: Cleavage and Deprotection of the Tosyl Group
-
After the full peptide sequence is assembled, dry the resin thoroughly.
-
Treat the peptide-resin with a strong acid cleavage cocktail. The tosyl group on arginine requires harsh acidic conditions for removal, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This step must be performed by trained personnel in a specialized, acid-resistant apparatus.
-
The cleavage reaction typically proceeds for 1-2 hours at 0°C. Scavengers (e.g., anisole, thioanisole) should be included in the cleavage cocktail to prevent side reactions.
Step 7: Peptide Precipitation and Purification
-
Following cleavage, precipitate the crude peptide by adding the acidic solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows and Relationships
To further clarify the procedures and concepts discussed, the following diagrams have been generated.
Caption: A logical workflow for the safe handling of this compound.
Caption: The cyclical process of incorporating this compound in SPPS.
References
H-Arg(Tos)-OH nmr and mass spectrometry data
An In-depth Technical Guide on the Core NMR and Mass Spectrometry Data of H-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-α-tosyl-L-arginine (this compound). Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent chemical moieties. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid
-
Synonyms: this compound, N-α-tosyl-L-arginine
-
Molecular Formula: C₁₃H₂₀N₄O₄S[1]
-
Molecular Weight: 328.4 g/mol [1]
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on typical chemical shift values for arginine and tosyl functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Arginine α-CH | 3.8 - 4.2 | Doublet of doublets |
| Arginine β-CH₂ | 1.7 - 1.9 | Multiplet |
| Arginine γ-CH₂ | 1.5 - 1.7 | Multiplet |
| Arginine δ-CH₂ | 3.1 - 3.3 | Multiplet |
| Tosyl CH₃ | 2.3 - 2.5 | Singlet |
| Tosyl Ar-H (ortho to SO₂) | 7.6 - 7.8 | Doublet |
| Tosyl Ar-H (meta to SO₂) | 7.2 - 7.4 | Doublet |
| Guanidinium NH | 6.8 - 7.5 | Broad singlet |
| Sulfonamide NH | 8.0 - 8.5 | Broad singlet |
| Carboxylic Acid OH | 10.0 - 12.0 | Broad singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Arginine α-C | 55 - 60 |
| Arginine β-C | 28 - 32 |
| Arginine γ-C | 24 - 28 |
| Arginine δ-C | 40 - 45 |
| Arginine Guanidinium C | 156 - 160 |
| Carboxylic Acid C=O | 170 - 175 |
| Tosyl CH₃ | 20 - 22 |
| Tosyl Ar-C (ipso to SO₂) | 142 - 145 |
| Tosyl Ar-C (ortho to SO₂) | 129 - 132 |
| Tosyl Ar-C (meta to SO₂) | 126 - 129 |
| Tosyl Ar-C (para to SO₂) | 135 - 138 |
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments are presented below.
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 329.1 | Protonated molecular ion |
| [M+Na]⁺ | 351.1 | Sodiated adduct |
| [M-H₂O+H]⁺ | 311.1 | Loss of water |
| [M-C₆H₉N₃O+H]⁺ | 174.1 | Loss of the arginine side chain (guanidinium and propyl group) |
| [C₇H₇SO₂]⁺ | 155.0 | Tosyl group fragment |
| [C₇H₈]⁺ | 92.1 | Toluene fragment |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[2][3]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.0-4.5 kV.[5]
-
Nebulizing Gas (N₂) Pressure: 30-50 psi.
-
Drying Gas (N₂) Flow Rate: 5-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Collision-induced dissociation (CID) with collision energy ramped from 10-40 eV to generate fragment ions.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Caption: Predicted ESI-MS fragmentation of this compound.
References
Methodological & Application
H-Arg(Tos)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Nα-tert-butyloxycarbonyl-Nω-tosyl-L-arginine (H-Arg(Tos)-OH) in solid-phase peptide synthesis (SPPS), specifically within the Boc/Bzl protection strategy. These notes detail the properties, applications, and potential side reactions associated with this protecting group, along with detailed protocols for its use.
Introduction to Arginine Protection in SPPS
The synthesis of arginine-containing peptides presents a unique challenge due to the highly basic and nucleophilic nature of the guanidinium group in its side chain. To prevent unwanted side reactions during peptide chain elongation, this functional group must be effectively protected. The tosyl (Tos) group is a well-established protecting group for the arginine side chain, particularly in Boc-based SPPS.[1][2] It offers robust protection throughout the synthesis but requires specific, stringent conditions for its removal.[3][4]
Properties and Applications of this compound
This compound is the arginine derivative of choice in many Boc-SPPS campaigns due to the stability of the tosyl group under the repetitive acidic conditions used for the removal of the Nα-Boc group.
Key Characteristics:
-
High Stability: The tosyl group is stable to the trifluoroacetic acid (TFA) solutions used for Nα-Boc deprotection.[5]
-
Compatibility: It is fully compatible with the Boc/Bzl protection strategy.
-
Cleavage: Its primary drawback is the requirement for strong acids, such as anhydrous hydrogen fluoride (HF), for its removal.[3][6] This necessitates specialized equipment and stringent safety protocols.[4]
Typical Applications:
-
Synthesis of peptides where the robust protection of the arginine side chain is paramount.
-
Utilized in established protocols for the synthesis of biologically active peptides.
Comparison of Arginine Protecting Groups in Boc-SPPS
The selection of an appropriate protecting group for the arginine side chain is a critical decision that influences the overall success of the peptide synthesis. The following table provides a comparative overview of commonly used protecting groups in Boc-SPPS.
| Protecting Group | Nα-Protection Strategy | Relative Acid Lability | Typical Cleavage Conditions | Coupling Efficiency | Key Advantages & Disadvantages |
| Tosyl (Tos) | Boc | Low | Anhydrous HF[3][6] | Generally High[7] | Advantages: Robust and stable protection. Disadvantages: Requires harsh HF cleavage, which can degrade sensitive peptides. Released tosyl group can modify tryptophan residues.[3] |
| Nitro (NO2) | Boc | Very Low | HF or reduction (e.g., SnCl2)[5] | Variable | Advantages: Very stable, preventing certain side reactions. Disadvantages: Harsh removal conditions can lead to side reactions, including ornithine formation.[5] |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Fmoc/Boc | High | TFA (milder than HF)[2] | Generally High | Advantages: High acid lability allows for milder cleavage conditions, reducing side reactions. Disadvantages: Sterically bulky, which can potentially impact coupling efficiency in some sequences.[2] |
Experimental Protocols
The following protocols are intended for manual Boc-SPPS on a 0.1 to 0.5 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling TFA and HF.
General Boc-SPPS Cycle
This protocol outlines the steps for one cycle of amino acid coupling in Boc-SPPS.
Materials:
-
Appropriate resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (incorporating Boc-Arg(Tos)-OH):
-
In a separate vessel, dissolve Boc-Arg(Tos)-OH (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
HF Cleavage of this compound and Peptide from Resin
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated HF cleavage apparatus by trained personnel.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol for peptides with Trp)[3]
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stirring bar
-
Reaction vessel (Kel-F)
Protocol:
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Apparatus Setup: Place the dried peptide-resin and a Teflon-coated stirring bar into the HF reaction vessel.
-
Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel. For peptides containing Arg(Tos), a common scavenger is anisole. If tryptophan is also present, a mixture including p-cresol and p-thiocresol is recommended to prevent modification of the indole side chain.[3][5]
-
HF Distillation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and carefully distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[6]
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Filter and collect the crude peptide. Wash the peptide further with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
"Low-High" HF Cleavage Procedure:
For sensitive peptides, a "low-high" HF procedure can minimize side reactions.[8]
-
Low HF Step: Initially, treat the resin with a mixture of HF/DMS (1:3 v/v) with scavengers at 0°C for 2 hours. This removes more labile protecting groups via an SN2 mechanism.
-
Evaporation: Evaporate the HF and DMS under vacuum.
-
High HF Step: Subject the resin to a standard "high HF" cleavage (100% HF with scavengers) at 0°C for 1 hour to cleave the more resistant groups like Tosyl via an SN1 mechanism.[3]
Potential Side Reactions and Troubleshooting
-
Tryptophan Modification: The cleaved tosyl group can act as an electrophile and modify the indole ring of tryptophan residues. Mitigation: Use of scavengers such as p-cresol and p-thiocresol in the cleavage cocktail is crucial.[3]
-
Incomplete Deprotection: The tosyl group is very stable, and incomplete cleavage can occur if the HF reaction time is too short or the temperature is too low. Mitigation: Extend the cleavage time to 2 hours or more for peptides containing multiple Arg(Tos) residues and ensure the reaction temperature is maintained at 0-5 °C.[6]
-
Ornithine Formation: Although less common than with the nitro protecting group, harsh acidic conditions can potentially lead to partial cleavage of the guanidinium group, resulting in ornithine formation. Mitigation: Careful control of cleavage conditions and the use of the "low-high" HF procedure can minimize this side reaction.[3]
Visualizations
Caption: General workflow for Boc-SPPS incorporating this compound.
Caption: Conceptual overview of the "Low-High" HF cleavage mechanism for Arg(Tos).
Conclusion
This compound remains a valuable building block in Boc-based solid-phase peptide synthesis, offering robust protection for the arginine side chain. While its use necessitates handling of hazardous reagents like anhydrous HF for deprotection, well-established protocols, including the "low-high" cleavage strategy and the use of appropriate scavenger cocktails, can mitigate potential side reactions and lead to the successful synthesis of complex arginine-containing peptides. The choice of arginine protecting group should always be made in the context of the specific peptide sequence, the presence of other sensitive residues, and the available laboratory infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Notes and Protocols for the Coupling of H-Arg(Tos)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into synthetic peptides is a critical step in the development of many therapeutic and research-grade peptides. Arginine's guanidinium side chain is strongly basic and highly nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. In the context of Boc (tert-butyloxycarbonyl) chemistry, H-Arg(Tos)-OH, where the side chain is protected by a tosyl group, is a widely used derivative. This protecting group is stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) and requires a strong acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage step.
While the tosyl group provides effective protection, the coupling of this compound can still present challenges. This document provides a detailed guide to the recommended protocols for the efficient incorporation of this compound into peptide chains, a comparison of common coupling reagents, and troubleshooting strategies to optimize peptide purity and yield.
Challenges in Coupling this compound
The primary challenge in coupling arginine derivatives is the potential for δ-lactam formation. This intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidinium side chain leads to a stable, unreactive lactam, effectively terminating the peptide chain and resulting in truncated sequences. While this compound is generally considered to have a high coupling efficiency, optimizing reaction conditions to favor the intermolecular peptide bond formation over intramolecular cyclization is crucial.[1]
Another consideration is the potential for side reactions during the final cleavage. The harsh acidic conditions required to remove the tosyl group can lead to the modification of sensitive amino acid residues, such as the alkylation of tryptophan's indole ring by the cleaved tosyl group.[1]
Recommended Coupling Reagents and Protocols
The choice of coupling reagent and protocol is critical for maximizing the efficiency of this compound incorporation. Two commonly employed and effective methods are carbodiimide activation with an additive and onium salt activation.
Data Presentation: Comparison of Coupling Methods for this compound
| Coupling Method | Reagent Equivalents (relative to resin loading) | Typical Solvents | Typical Reaction Time | Coupling Efficiency | Key Considerations |
| DIC/HOBt | This compound: 3-5 eq.DIC: 3-5.5 eq.HOBt: 3-5.5 eq. | DCM, DMF | 1-4 hours | Generally High | Cost-effective and widely used. The urea byproduct of DIC is soluble in common washing solvents. The addition of HOBt is crucial to suppress racemization. |
| HBTU/DIEA | This compound: 3 eq.HBTU: 2.9 eq.DIEA: 6 eq. | DMF, NMP | 30-60 minutes | Generally High | Rapid and efficient activation. Requires a non-nucleophilic base (DIEA). Prolonged pre-activation should be avoided to prevent potential side reactions. |
Note: Coupling efficiency is often sequence-dependent and should be monitored. The values presented are based on general observations in the literature.
Experimental Protocols
Protocol 1: Coupling of this compound using DIC/HOBt
This protocol describes a standard procedure for the manual coupling of this compound using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reagents for Kaiser test or other monitoring method
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30-60 minutes. Perform Nα-Boc deprotection using standard procedures (e.g., 50% TFA in DCM) and neutralize the resin (e.g., with 10% DIEA in DCM). Wash the resin thoroughly with DCM and then DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5.5 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the dissolved amino acid/HOBt mixture to the resin. Immediately add DIC (3-5.5 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound using HBTU/DIEA
This protocol outlines a standard procedure for the manual coupling of this compound using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reagents for Kaiser test or other monitoring method
Procedure:
-
Resin Preparation: Swell the peptide-resin and perform Nα-Boc deprotection and neutralization as described in Protocol 1. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add the dissolved amino acid/HBTU mixture to the resin. Immediately add DIEA (6 equivalents) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads) after the initial reaction time, the coupling can be repeated (double coupling).
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
Mandatory Visualization
Caption: Workflow for this compound Coupling in Boc-SPPS.
Conclusion
The successful incorporation of this compound in Boc-SPPS is achievable with high efficiency through the use of optimized protocols and appropriate coupling reagents. Both carbodiimide-based methods with additives like HOBt and onium salt-based methods such as HBTU/DIEA are effective. Careful monitoring of the coupling reaction and consideration of potential side reactions during both synthesis and cleavage are essential for obtaining high-purity arginine-containing peptides. The choice between coupling methods may depend on factors such as cost, desired reaction speed, and the specific peptide sequence being synthesized.
References
Application Notes and Protocols for the Activation of H-Arg(Tos)-OH with Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides. The guanidinium side chain of arginine is strongly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. One commonly used protected form is Nα-tosyl-L-arginine (H-Arg(Tos)-OH). The tosyl group provides adequate protection for the guanidino group under the conditions of peptide synthesis but can be removed under strong acidic conditions, such as with hydrogen fluoride (HF).
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain. The choice of coupling reagent for this activation step is crucial for achieving high coupling efficiency, minimizing side reactions such as racemization, and ensuring the integrity of the final peptide product. This document provides detailed application notes and protocols for the activation of this compound with various common coupling reagents.
Principles of Activation and Common Coupling Reagents
The activation of the carboxyl group of this compound is typically achieved through the formation of a more reactive intermediate. The most common classes of coupling reagents used for this purpose are carbodiimides and onium salts (aminium/uronium and phosphonium salts).
Carbodiimide-Based Activation
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for peptide bond formation.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the desired peptide bond. To suppress side reactions, particularly racemization, carbodiimides are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[1][2] The O-acylisourea intermediate reacts with HOBt to form a more stable active ester, which is less prone to racemization.[2]
Onium Salt-Based Activation
Onium salts are highly efficient coupling reagents that have become increasingly popular.[3] They are categorized into aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP). These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to form an active ester.[3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are based on HOBt and are very efficient coupling reagents with low racemization.[2]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the more reactive 7-aza-1-hydroxybenzotriazole (HOAt). The resulting OAt-active ester is more reactive than the OBt-ester, leading to faster and more efficient coupling, especially for sterically hindered amino acids.[3][4]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that is also highly efficient and known for low racemization levels, particularly in difficult couplings.[3]
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the success of incorporating this compound. While specific quantitative data for this compound is dispersed throughout the literature, the following table summarizes the general performance characteristics of common coupling reagents based on their known reactivity with sterically hindered amino acids.
| Coupling Reagent | Activation Time | Coupling Time | Typical Yield | Racemization Risk | Notes |
| DCC/HOBt | 10-20 min | 2-12 h | Good to High | Low to Moderate | DCC is suitable for solution-phase synthesis; the byproduct dicyclohexylurea (DCU) is insoluble.[1][2] DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[2] |
| HBTU/DIEA | 1-5 min | 30-120 min | High | Low | A very efficient and widely used coupling reagent.[2] |
| HATU/DIEA | < 1 min | 15-60 min | Very High | Very Low | Generally considered one of the most efficient coupling reagents, especially for difficult couplings and sterically hindered amino acids.[3][4] |
| PyBOP/DIEA | 1-5 min | 30-120 min | High | Very Low | Known for its high efficiency and low racemization, making it a good choice for sensitive couplings.[3] |
Mandatory Visualizations
Reaction Pathways
References
Application Notes and Protocols for the Deprotection of the Tosyl Group from H-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tosyl (Tos) group is a commonly employed protecting group for the guanidino function of arginine in peptide synthesis and other organic chemistry applications. Its removal is a critical step and can be achieved through various methods, each with its own set of advantages and challenges. The choice of deprotection strategy depends on the overall synthetic scheme, the presence of other sensitive functional groups, and the desired scale of the reaction. This document provides a detailed overview of the most common methods for the deprotection of H-Arg(Tos)-OH to yield H-Arg-OH, complete with experimental protocols and comparative data.
Deprotection Methods Overview
The deprotection of the tosyl group from the guanidino side chain of arginine is a challenging transformation due to the stability of the sulfonamide bond. The most frequently employed methods involve strong acidolysis or reductive cleavage.
Strong Acid-Mediated Deprotection
Strong acids are widely used for the removal of the tosyl group. The mechanism involves the protonation of the sulfonamide followed by nucleophilic attack of a scavenger or the counter-ion, leading to the cleavage of the N-S bond.
-
Anhydrous Hydrogen Fluoride (HF): This is a classic and highly effective method for tosyl group removal.[1][2] However, due to the hazardous nature of HF, it requires specialized and dedicated equipment.[3] The reaction is typically performed at 0°C in the presence of a scavenger, such as anisole, to trap the reactive tosyl cation and prevent side reactions, particularly with sensitive residues like tryptophan.[2][4]
-
Trifluoromethanesulfonic Acid (TFMSA): TFMSA is another strong acid capable of cleaving the tosyl group and is considered a viable alternative to HF.[1] The efficiency of TFMSA can be significantly enhanced by the addition of thioanisole, which provides a milder and more effective deprotection system.[3][5] Deprotection with TFMSA alone may require harsh conditions, such as high temperatures and a large excess of the acid.[3]
-
Trifluoroacetic Acid (TFA): While TFA is a common reagent in peptide chemistry, particularly for the removal of Boc groups, it is generally less effective for the cleavage of the more stable tosyl group from arginine under standard conditions.[1][4] More forcing conditions or prolonged reaction times are often necessary, which can lead to undesired side reactions.
Reductive Cleavage Methods
Reductive methods offer an alternative to strong acidolysis for the removal of the tosyl group.
-
Sodium in Liquid Ammonia: This is a powerful reductive method that has been historically used for the removal of various protecting groups in peptide chemistry, including the tosyl group from arginine.[6][7][8] The reaction involves the generation of solvated electrons which cleave the sulfonamide bond. Careful control of the reaction conditions, such as the amount of sodium used, is crucial to minimize side reactions.[6][8]
-
Catalytic Transfer Hydrogenation: While effective for the removal of other protecting groups like benzyloxycarbonyl (Z) and benzyl (Bzl) ethers, catalytic transfer hydrogenation is not the standard method for the deprotection of the tosyl group from arginine.[9]
-
Electrolytic Reduction: This method offers a means of reductive cleavage of N-tosyl groups with good retention of optical activity and preservation of peptide bonds.[7] The optimal conditions for this electrochemical deprotection have been found to be at pH 11 using a lead cathode.[7]
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for various methods of tosyl group deprotection from arginine derivatives.
| Deprotection Method | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
| Strong Acidolysis | ||||
| Anhydrous Hydrogen Fluoride | HF, anisole, 0 °C, 1 hour | Typically high | Substrate dependent | [2][10] |
| Trifluoromethanesulfonic Acid | TFMSA, thioanisole | Efficient cleavage | Not specified | [3][5] |
| Trifluoroacetic Acid | TFA (neat), scavengers, prolonged reaction | Lower, variable | Substrate dependent | [1] |
| Reductive Cleavage | ||||
| Sodium in Liquid Ammonia | Na, liquid NH₃ | Variable | Can be high with careful control | [6][7][8] |
| Electrolytic Reduction | 2 mol eq. NaCl or KCl, lead cathode, methanol-water, pH 11 | Good | High, preserves optical activity | [7] |
Experimental Protocols
Protocol 1: Deprotection of this compound using Trifluoromethanesulfonic Acid (TFMSA) and Thioanisole
This protocol is adapted from the efficient cleavage system reported by Kiso et al.[3][5]
Materials:
-
This compound
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Anhydrous diethyl ether
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Round-bottom flask
-
Apparatus for working under an inert atmosphere (optional but recommended)
Procedure:
-
To a solution of this compound (1 equivalent) in a round-bottom flask, add thioanisole (e.g., 10 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TFMSA) (e.g., 20 equivalents) to the stirred mixture under a nitrogen or argon atmosphere.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, precipitate the crude product by the slow addition of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash it thoroughly with cold diethyl ether to remove residual acid and scavengers.
-
Dry the product under vacuum.
-
The crude H-Arg-OH can be further purified by recrystallization or ion-exchange chromatography if necessary.
Protocol 2: Deprotection of this compound using Sodium in Liquid Ammonia
This protocol is a general procedure for the reductive cleavage of tosyl groups.[6][7] Caution: This reaction involves liquid ammonia and metallic sodium and should be performed in a well-ventilated fume hood by experienced personnel.
Materials:
-
This compound
-
Anhydrous liquid ammonia
-
Metallic sodium
-
Ammonium chloride (solid)
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask
-
Stirring plate and magnetic stir bar
Procedure:
-
Set up a three-neck flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense anhydrous liquid ammonia (approximately 150 mL for 10 mmol of substrate) into the flask.[6]
-
Dissolve this compound (1 equivalent) in the liquid ammonia with stirring.
-
Carefully add small pieces of metallic sodium to the solution until a persistent blue color is observed, indicating a slight excess of sodium. It is recommended to use close to the theoretical amount of sodium to minimize side reactions.[6]
-
Stir the reaction mixture for 30-60 minutes.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the liquid ammonia to evaporate overnight in the fume hood.
-
Dissolve the remaining residue in water.
-
The pH of the aqueous solution can be adjusted, and the product, H-Arg-OH, can be isolated and purified by standard methods such as ion-exchange chromatography.
Visualizations
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Formation of by-products during sodium–liquid ammonia reduction in peptide chemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Application Notes and Protocols for Cleavage of Peptides Containing Arginine(Tosyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides is critically dependent on the final cleavage step, where the peptide is removed from the solid support and all side-chain protecting groups are detached. For peptides containing Arginine protected with the Tosyl (Tos) group, this process requires strong acidic conditions due to the stability of the N-tosyl bond on the guanidino group. The selection of the appropriate cleavage cocktail and protocol is paramount to achieving high yield and purity while minimizing side reactions.
These application notes provide a comprehensive overview of the most common cleavage cocktails for peptides containing Arg(Tos), detailed experimental protocols, and troubleshooting guidance.
Cleavage Cocktail Strategies for Arg(Tos) Peptides
The removal of the Tosyl group from Arginine necessitates the use of strong acids. The most common methods are based on anhydrous Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA). A milder, Trifluoroacetic acid (TFA)-based cocktail, known as "Reagent R," is also utilized, particularly for peptides sensitive to very harsh acidic conditions.
Key Considerations for Cocktail Selection:
-
Peptide Sequence: The presence of sensitive amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) dictates the choice and composition of the scavenger mixture to prevent side reactions.
-
Safety and Equipment: HF is highly toxic and corrosive, requiring a specialized, dedicated apparatus. TFMSA is also a strong, corrosive acid that must be handled with care in a fume hood.
-
Cleavage Efficiency: While HF is generally considered the most effective method for removing the Tosyl group, its harshness can lead to peptide degradation. TFMSA and Reagent R offer alternatives with varying degrees of cleavage efficiency and potential for side reactions.
Data Presentation: Comparison of Cleavage Cocktails
Direct quantitative, head-to-head comparative studies for Arg(Tos) cleavage are limited in publicly available literature. The following table provides a qualitative and semi-quantitative summary of the performance of different cleavage strategies based on established knowledge in peptide chemistry.[1]
| Cleavage Method | Principal Acid | Typical Cocktail Composition | Cleavage Efficiency for Arg(Tos) | Common Side Reactions | Remarks |
| High HF | Hydrogen Fluoride (HF) | 90% HF, 5% p-cresol, 5% p-thiocresol | Good to Very Good | - Tryptophan modification by the cleaved tosyl group- Ornithine formation (potential partial cleavage of the guanidinium group)[1] | Requires specialized HF apparatus.[1] Extended reaction times may be needed for peptides with multiple Arg(Tos) residues.[1] |
| "Low-High" HF | Hydrogen Fluoride (HF) | Step 1 (Low): HF/DMS (1:3) with scavengersStep 2 (High): 100% HF with scavengers | Very Good | Minimized side reactions compared to High HF[1] | A two-step procedure designed to first remove more labile protecting groups under milder conditions.[1] Recommended for complex peptides.[1] |
| TFMSA | Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/thioanisole/m-cresol | Moderate to Good | - May lead to sulfonation of sensitive residues- Efficacy can be sequence-dependent[1] | A less hazardous alternative to HF that does not require a special apparatus. |
| Reagent R | Trifluoroacetic acid (TFA) | 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole | Good | - Potential for incomplete cleavage with multiple Arg(Tos) residues | A milder alternative to HF and TFMSA, suitable for some sensitive peptides.[2] |
Experimental Protocols
Safety Precautions:
-
Hydrogen Fluoride (HF): HF is extremely toxic and corrosive and can cause severe burns that may not be immediately painful. Work with HF must be conducted in a specialized, well-maintained HF apparatus within a fume hood by trained personnel. Appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and specialized gloves, is mandatory. An HF-specific safety protocol and access to calcium gluconate gel as an antidote are essential.
-
Trifluoromethanesulfonic acid (TFMSA) and Trifluoroacetic acid (TFA): These are strong, corrosive acids. Always handle them in a fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.
Protocol 1: High HF Cleavage
This protocol is a standard method for the cleavage of peptides with acid-stable protecting groups like Arg(Tos).
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail: p-cresol, p-thiocresol
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stirring bar
-
Reaction vessel
Procedure:
-
Place the dried peptide-resin and a magnetic stirring bar into the HF reaction vessel.
-
Add the scavenger cocktail (e.g., a mixture of 5% p-cresol and 5% p-thiocresol relative to the final HF volume) to the reaction vessel.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath). A typical ratio is 90% HF to 10% scavengers.
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.
-
Remove the HF by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter to collect the crude peptide.
-
Wash the peptide further with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: "Low-High" HF Cleavage
This two-step procedure is designed to minimize side reactions by first removing more labile protecting groups under milder conditions.
Materials:
-
Same as Protocol 1
-
Dimethyl sulfide (DMS)
Procedure:
Step 1: Low HF Deprotection
-
Place the dried peptide-resin and a stirring bar into the HF reaction vessel.
-
Add a scavenger mixture (e.g., p-cresol, p-thiocresol).
-
Add a pre-cooled mixture of HF and DMS (typically 1:3 v/v).
-
Stir the reaction at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
Step 2: High HF Cleavage
-
To the resin from Step 1, add a fresh scavenger cocktail.
-
Add 100% anhydrous HF.
-
Stir the reaction at 0°C for 1 hour.
-
Follow steps 5-9 from Protocol 1 for peptide work-up.
Protocol 3: TFMSA Cleavage
This protocol provides a less hazardous alternative to HF.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-cresol
-
Cold diethyl ether
-
Round-bottom flask
-
Stirring bar
Procedure:
-
Place the dried peptide-resin in a round-bottom flask equipped with a stirring bar.
-
In a separate container, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole/m-cresol. The exact ratios can vary, but a typical starting point is 10% TFMSA, 80% TFA, 5% thioanisole, and 5% m-cresol.
-
Cool the cleavage mixture in an ice bath.
-
Add the chilled cleavage mixture to the flask containing the peptide-resin.
-
Stir the mixture at 0°C for 1-2 hours. Longer reaction times may be necessary for peptides with multiple Arg(Tos) residues.
-
Filter the resin and wash it with a small amount of TFA.
-
Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the peptide.
-
If necessary, keep the mixture at 4°C overnight to aid precipitation.
-
Filter to collect the crude peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 4: Reagent R Cleavage
This protocol uses a TFA-based cocktail and is suitable for peptides that may be sensitive to the harsher conditions of HF or TFMSA.[2]
Materials:
-
Peptide-resin (Fmoc group removed if applicable)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-ethanedithiol (EDT)
-
Anisole
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Prepare Reagent R by combining TFA (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (3% v/v), and anisole (2% v/v). Use immediately.[2]
-
Suspend the peptide-resin in Reagent R (approximately 10 mL/g of resin).[2]
-
Allow the mixture to stand at room temperature for 2 hours. Peptides containing multiple Arg(Tos) residues may require additional deprotection time.[2]
-
Filter the resin.
-
Wash the resin with a small amount of Reagent R.[2]
-
Combine the filtrates and add cold ether to precipitate the crude peptide.[2]
-
Filter to collect the crude peptide and wash with cold ether.
-
Dry the crude peptide under vacuum.
Mandatory Visualization
Caption: General workflow for the cleavage and deprotection of peptides containing Arg(Tos).
Caption: A logical workflow for troubleshooting incomplete cleavage of Arg(Tos).
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage (Mass spec shows peptide +238 Da) | - Insufficient reaction time, especially for peptides with multiple Arg(Tos) residues.- Cleavage cocktail is not strong enough. | - Extend the cleavage time. For HF cleavage, this can be up to 2 hours at 5°C.- If using Reagent R or TFMSA, consider switching to the more potent HF cleavage method.- For stubborn cases, the precipitated and washed crude peptide can be subjected to a second cleavage treatment with a fresh cocktail. |
| Tryptophan Modification (Mass spec shows peptide +155 Da or other adducts) | - The cleaved tosyl group can alkylate the indole ring of tryptophan.[1]- Inappropriate scavenger cocktail. | - Ensure the presence of effective scavengers for the tosyl cation, such as thioanisole or p-thiocresol.- The "low-high" HF method can help minimize this side reaction.[1] |
| Low Yield | - Incomplete cleavage.- Peptide degradation under harsh acidic conditions.- Adsorption of the peptide to the resin. | - Optimize cleavage time to find a balance between complete deprotection and minimal degradation.- After filtration, wash the resin with a small amount of TFA to ensure complete recovery of the cleaved peptide. |
| Ornithine Formation | - Partial cleavage of the guanidinium group of arginine.[1] | - This is an inherent risk with strong acid cleavage. Minimizing cleavage time and temperature can help reduce this side reaction. |
References
Application Notes and Protocols for the Use of H-Arg(Tos)-OH with Wang and Rink Amide Resins in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-Fmoc-N-g-tosyl-L-arginine (H-Arg(Tos)-OH) in solid-phase peptide synthesis (SPPS) employing two common resin supports: Wang resin, for the synthesis of peptides with a C-terminal carboxylic acid, and Rink amide resin, for the generation of peptide amides. This document outlines detailed experimental protocols, data presentation for typical outcomes, and visual workflows to facilitate successful peptide synthesis.
Introduction
This compound is a widely used derivative of arginine in Fmoc-based solid-phase peptide synthesis. The tosyl (Tos) protecting group on the guanidino side chain of arginine is stable to the mildly basic conditions required for Fmoc group removal (e.g., piperidine in DMF). However, its removal requires strong acidic conditions, which necessitates careful consideration when used with acid-labile resins like Wang and Rink amide. Complete cleavage of the Tosyl group often requires harsher conditions than the standard trifluoroacetic acid (TFA) cocktails used for peptide cleavage from these resins.[1][2] This can be achieved with reagents like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF), although TFA-based cocktails with specific scavengers and longer reaction times can also be employed.[2][3]
Wang Resin is a polystyrene-based resin functionalized with a 4-hydroxymethylphenoxymethyl linker. Peptides are attached via an ester linkage, and cleavage with TFA yields a peptide with a C-terminal carboxylic acid.[4][5]
Rink Amide Resin possesses a TFA-labile linker that, upon cleavage, generates a C-terminal amide functionality on the peptide.[6] This is particularly useful for synthesizing peptides that mimic the natural amide terminus or for other biochemical applications.
Data Presentation
The following table summarizes typical quantitative data expected from SPPS using this compound with Wang and Rink amide resins. Please note that these values are illustrative and can vary significantly based on the peptide sequence, coupling efficiency at each step, and the specific cleavage and purification protocols employed.
| Parameter | Wang Resin with this compound | Rink Amide Resin with this compound |
| Resin Loading | 0.3 - 0.8 mmol/g | 0.3 - 0.8 mmol/g |
| Typical Coupling Efficiency (per step) | >99% (monitored by Kaiser test) | >99% (monitored by Kaiser test) |
| Final Cleavage Yield (Crude Peptide) | 70 - 90% | 70 - 90% |
| Purity of Crude Peptide (by HPLC) | 50 - 80% | 50 - 80% |
| Final Purity after Purification (by HPLC) | >95% | >95% |
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Peptide Synthesis using Wang Resin
1. Resin Swelling:
-
Place the desired amount of Wang resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approx. 10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[7]
-
Drain the DMF.
2. First Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.[8]
-
Add a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and pre-activate for 15-20 minutes.[7]
-
Add the activated amino acid solution to the swollen resin.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.[4]
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
After complete coupling, drain the solution and wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
3. Capping (Optional but Recommended):
-
To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
4. Peptide Chain Elongation:
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).[8] Wash with DMF (5x).
- Coupling: Couple the next Fmoc-protected amino acid using a suitable activation method (e.g., HBTU/DIPEA or DIC/HOBt in DMF) for 1-2 hours.[8] Monitor with the Kaiser test. Wash with DMF (3x).
- Repeat the deprotection and coupling steps for each amino acid in the sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Arg(Tos), a common cocktail is TFA/thioanisole/water/ethanedithiol (EDT) (90:5:3:2). The presence of scavengers like thioanisole and EDT is crucial to prevent side reactions.[9]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and react for 2-4 hours at room temperature.[10] For complete removal of the Tosyl group, longer reaction times or the addition of stronger acids like TFMSA may be necessary.[2]
-
Filter the cleavage mixture away from the resin beads into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding 10-20 volumes of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Peptide Synthesis using Rink Amide Resin
1. Resin Swelling:
-
Swell the Rink amide resin in DMF as described for Wang resin.[8]
2. Fmoc Deprotection (of the linker):
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the Rink linker, exposing the free amine.[8]
-
Wash the resin thoroughly with DMF (5x).
3. First Amino Acid Coupling (this compound):
-
Activate this compound (3-5 equivalents) using a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction with the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x).
4. Peptide Chain Elongation:
-
Follow the same procedure as for Wang resin (Protocol 1, Step 4).
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the peptide-resin as described for Wang resin.
-
Use a similar cleavage cocktail as for Wang resin, for instance, TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[11] For peptides containing Arg(Tos), the addition of thioanisole is recommended. To prevent the formation of C-terminal N-alkylated peptide amides, 1,3-dimethoxybenzene can be added to the cleavage cocktail.[12][13]
-
The cleavage and peptide precipitation steps are the same as for Wang resin (Protocol 1, Step 5). The reaction time may need to be extended to ensure complete deprotection of the Tosyl group.[12]
Mandatory Visualization
Experimental Workflow Diagrams
Caption: Workflow for peptide synthesis on Wang resin.
Caption: Workflow for peptide synthesis on Rink amide resin.
Chemical Structures and Reaction Pathway
Caption: Chemical pathways for peptide synthesis.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Arginine-Rich Peptides Using H-Arg(Tos)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides are a significant class of biomolecules with diverse biological activities, including cell penetration, antimicrobial effects, and involvement in neuroprotective pathways.[1] Their synthesis, however, presents unique challenges due to the highly basic and nucleophilic nature of the arginine guanidinium group. Effective protection of this functional group is paramount to prevent side reactions and ensure high purity and yield of the final peptide.
This document provides detailed application notes and protocols for the synthesis of arginine-rich peptides utilizing the Boc/Bzl strategy with H-Arg(Tos)-OH, where the guanidinium group is protected by a tosyl (Tos) group. The tosyl group is a robust protecting group, stable to the repetitive acid treatments required for Nα-Boc deprotection, but its removal necessitates harsh acidic conditions, typically anhydrous hydrogen fluoride (HF).[2][3]
Data Presentation: Comparative Overview of Arginine Protecting Groups
The selection of the appropriate arginine derivative is a critical decision in solid-phase peptide synthesis (SPPS). Below is a comparative summary of commonly used arginine protecting groups in Boc-SPPS. It is important to note that direct, side-by-side quantitative comparisons of coupling efficiency and final yields are often sequence-dependent and not extensively documented in single studies. The following table provides an illustrative comparison based on known chemical properties and potential side reactions.
| Parameter | Boc-Arg(Tos)-OH | Boc-Arg(Pbf)-OH | Boc-Arg(NO2)-OH |
| Side-Chain Protection | Tosyl (Tos) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Nitro (NO2) |
| Primary Side Reaction | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group.[1] | Ornithine formation due to high acid lability.[1] | Ornithine formation during HF cleavage.[4] |
| Coupling Efficiency | Generally high.[3] | Generally high, but the bulky Pbf group can cause steric hindrance. | High. |
| Deprotection Conditions | Harsh acidolysis (anhydrous HF).[1][3] | Moderate acidolysis (TFA-based cocktails).[1] | Harsh acidolysis (anhydrous HF) or reduction. |
| Handling Safety | Requires specialized equipment and stringent safety protocols for handling HF.[3][5] | Standard laboratory procedures for TFA. | Requires specialized HF apparatus. |
Experimental Protocols
Protocol 1: Boc-SPPS of an Arginine-Rich Peptide using Boc-Arg(Tos)-OH
This protocol outlines the manual solid-phase synthesis of a model arginine-rich peptide on a Merrifield resin using Boc chemistry.
1. Resin Preparation and Swelling:
-
Place the Merrifield resin (1 g, substitution level 0.5-1.0 mmol/g) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin thoroughly with DCM.
2. First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin using an appropriate esterification method (e.g., cesium salt method) to minimize racemization.
3. SPPS Cycle (Repeated for each amino acid):
- Nα-Boc Deprotection:
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
- Drain and repeat the TFA treatment for 20-30 minutes.
- Wash the resin with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x).[6]
- Neutralization:
- Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
- Wash the resin with DCM (3x).
- Amino Acid Coupling:
- In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling agent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. For coupling of Boc-Arg(Tos)-OH, high coupling efficiency is generally expected.[3]
- Washing:
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
4. Final Nα-Boc Deprotection:
-
After coupling the final amino acid, perform a final Nα-Boc deprotection as described in step 3a.
Protocol 2: High HF Cleavage of a Peptide Containing Arg(Tos)
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated HF cleavage apparatus by trained personnel with appropriate personal protective equipment.[5]
1. Preparation of the Peptide-Resin:
-
Dry the synthesized peptide-resin under vacuum for at least 2 hours.
-
Place the dried peptide-resin and a Teflon-coated stirring bar into the HF reaction vessel.
2. Addition of Scavengers:
-
Add a scavenger cocktail to the reaction vessel. A common scavenger for peptides containing Arg(Tos) is anisole or a mixture of p-cresol and p-thiocresol.[1] For every 1 gram of peptide-resin, use approximately 1 mL of scavenger.
3. HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Slowly distill anhydrous HF (approximately 10 mL per gram of resin) into the cooled reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[6][7]
4. HF Removal and Peptide Precipitation:
-
Remove the HF by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
5. Peptide Extraction and Lyophilization:
-
Filter and collect the crude peptide.
-
Wash the peptide further with cold diethyl ether.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10-20% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide as a powder.
Protocol 3: Peptide Purification and Analysis
1. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
2. Analysis:
-
Assess the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of arginine-rich peptides using this compound.
Caption: Signaling pathway for arginine-rich peptide-induced macropinocytosis.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. ch3biosystems.com [ch3biosystems.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arginine-rich cell-penetrating peptide-modified extracellular vesicles for active macropinocytosis induction and efficient intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of arginine-rich peptides with membrane-associated proteoglycans is crucial for induction of actin organization and macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of H-Arg(Tos)-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Nα-Boc-L-arginine(Tos) (H-Arg(Tos)-OH) in manual solid-phase peptide synthesis (SPPS). This document outlines the principles, detailed experimental protocols, potential challenges, and troubleshooting strategies associated with the use of this protected amino acid.
Introduction
Arginine, a positively charged amino acid, is a crucial component of many biologically active peptides, contributing to their structure, function, and interaction with physiological targets. The guanidinium group in the side chain of arginine is highly basic and requires robust protection during peptide synthesis to prevent unwanted side reactions. The tosyl (Tos) protecting group is a well-established choice for the side chain of arginine, particularly within the Boc/Bzl solid-phase peptide synthesis strategy. Boc-Arg(Tos)-OH is frequently utilized for its stability under the acidic conditions used for Nα-Boc deprotection and its reliable performance in coupling reactions. However, its use requires specific considerations for the final cleavage and deprotection steps.
Comparative Data of Arginine Derivatives
The selection of the appropriate side-chain protecting group for arginine is critical for the success of peptide synthesis. The following table provides a comparative overview of commonly used arginine derivatives in Boc-SPPS.
| Parameter | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH | Boc-Arg(Mts)-OH | Boc-Arg(Pbf)-OH |
| Side-Chain Protection | Tosyl (Tos) | Nitro (NO2) | Mesitylene-2-sulfonyl (Mts) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Primary Side Reaction | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group.[1] | Ornithine formation.[1] | Similar potential for tryptophan modification as Tos.[1] | Ornithine formation is more prone due to higher acid lability.[1] |
| Deprotection Conditions | Harsh acidolysis (e.g., anhydrous HF).[2] | High HF; not cleaved by TFMSA or TMSOTf.[1] | High HF; Mts is more acid-labile than Tos.[1] | Mild acidolysis (e.g., TFA-based cocktails).[1] |
| Coupling Efficiency | Generally high.[2] | Generally good. | Generally good. | Can be lower due to steric hindrance. |
| Key Advantage | Robust and widely used in Boc-SPPS. | Stable to TFMSA and TMSOTf. | More acid-labile than Tos, allowing for milder conditions. | Compatible with milder TFA cleavage. |
| Key Disadvantage | Requires hazardous HF for cleavage.[2] | Potential for side reactions leading to ornithine.[1] | Potential for tryptophan modification.[1] | More susceptible to ornithine formation.[1] |
Experimental Protocols
The following protocols are intended for the manual solid-phase synthesis of peptides incorporating this compound using the Boc/Bzl strategy.
General Workflow for Manual Boc-SPPS
The synthesis follows a cyclical process of deprotection, neutralization, and coupling.
Caption: Manual Boc-SPPS Workflow for this compound Incorporation.
Detailed Protocol for a Single Coupling Cycle of Boc-Arg(Tos)-OH
This protocol assumes a 0.1 mmol synthesis scale.
Materials:
-
Peptide-resin (e.g., Merrifield resin with the preceding amino acid attached)
-
Boc-Arg(Tos)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel with gentle agitation.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-Arg(Tos)-OH (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DIC (2-4 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, continue coupling or perform a double couple.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection Protocol (High HF)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the scavenger cocktail to the vessel.
-
Carefully distill the anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).
-
Allow the reaction to stir at 0°C for 1-2 hours. The cleavage time may need to be prolonged if multiple Arg(Tos) residues are present.[3]
-
Evaporate the HF under a vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration or centrifugation and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling of Boc-Arg(Tos)-OH | Steric hindrance of the Arg(Tos) side chain. | Perform a double coupling by repeating the coupling step with a fresh solution of activated amino acid.[4] Increase the coupling time. Use a more potent coupling reagent like HBTU or HATU.[4] |
| Low Yield of Final Peptide | Incomplete cleavage of the Tos group. | Increase the HF cleavage time to 2 hours or more, especially for peptides with multiple Arg(Tos) residues.[3] Consider a "Low-High" HF cleavage protocol.[1] |
| Presence of Side Products | Sulfonation of Tryptophan residues by cleaved Tosyl groups. | Ensure the use of appropriate scavengers like thioanisole or p-cresol in the cleavage cocktail.[1] |
| Ornithine formation. | This is a potential side reaction, though less common with Tos than other protecting groups. Optimize cleavage conditions (time and temperature). | |
| Peptide Aggregation | The growing peptide chain is aggregating on the resin. | Use a low-loading resin (0.2-0.4 mmol/g).[5] Incorporate pseudoproline dipeptides if the sequence allows.[5] |
Biological Relevance: Cellular Uptake of Arginine-Rich Peptides
Peptides synthesized using this compound are often arginine-rich peptides (ARPs), which are a class of cell-penetrating peptides (CPPs). These peptides have the remarkable ability to traverse cellular membranes and deliver various cargo molecules into cells. The mechanism of uptake is complex and can involve multiple pathways.
Caption: Cellular Uptake Pathways of Arginine-Rich Peptides.
This diagram illustrates the primary mechanisms by which arginine-rich peptides, often synthesized using this compound, can enter a cell. These include direct translocation across the plasma membrane and various endocytic pathways. The ability to efficiently enter cells makes these peptides valuable tools for drug delivery and other biomedical applications.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species [mdpi.com]
Application Notes and Protocols for Automated Peptide Synthesis of H-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine into synthetic peptides is a critical step in the development of many therapeutic and research-grade molecules. The guanidinium side chain of arginine is strongly basic and nucleophilic, necessitating robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. In the context of tert-butyloxycarbonyl (Boc) chemistry, H-Arg(Tos)-OH, where the side chain is protected by a tosyl (Tos) group, is a frequently utilized building block.
This document provides a detailed protocol for the incorporation of this compound using an automated peptide synthesizer. It covers the coupling procedure, potential side reactions, and the final cleavage and deprotection of the tosyl group. While this compound is effective, its use requires careful consideration of the harsh acidic conditions needed for the final deprotection step.
Data Presentation
The successful incorporation of this compound is dependent on optimized coupling conditions. Below is a summary of expected performance based on standard Boc-SPPS protocols on an automated synthesizer. Note that actual results can vary depending on the peptide sequence, resin, and synthesizer used.
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >98% | May require a double coupling protocol, especially in sterically hindered sequences. Monitoring with a Kaiser test is recommended. |
| Crude Peptide Purity | 65-85% | Highly sequence-dependent. Side reactions during cleavage can impact purity. |
| Overall Yield | 50-75% | Dependent on the number of Arg(Tos) residues and the complexity of the peptide. |
Experimental Protocols
Automated Peptide Synthesizer Protocol for Boc-Arg(Tos)-OH Coupling
This protocol is designed for a standard automated Boc-SPPS synthesizer. The user should adapt the volumes and specific commands to their instrument. This protocol assumes a 0.1 mmol synthesis scale.
1. Resin Preparation:
-
Swell the appropriate Boc-compatible resin (e.g., Merrifield, PAM, or MBHA resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in the synthesizer's reaction vessel.
2. Nα-Boc Deprotection:
-
Pre-wash the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Nα-Boc protecting group.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (4x) to remove excess base.
4. Boc-Arg(Tos)-OH Coupling (Double Coupling Recommended):
-
First Coupling:
-
Amino Acid Solution: Prepare a solution of Boc-Arg(Tos)-OH (3.0 equivalents, 0.3 mmol) in DMF.
-
Activator Solution: Prepare a solution of N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents, 0.3 mmol) and 1-Hydroxybenzotriazole (HOBt) (3.0 equivalents, 0.3 mmol) in DMF.
-
In-Situ Activation and Coupling: Deliver the Amino Acid Solution and Activator Solution to the reaction vessel. Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3x).
-
-
Second Coupling (Recouple):
-
Repeat the coupling step with a fresh solution of activated Boc-Arg(Tos)-OH to ensure complete reaction.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
5. Monitoring:
-
After the second coupling, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
6. Synthesis Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Tosyl Group Deprotection
The removal of the Tosyl protecting group from the arginine side chain requires strong acid treatment. The following protocol utilizes Trifluoromethanesulfonic acid (TFMSA), which is a common alternative to the more hazardous Hydrogen Fluoride (HF).
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Cold diethyl ether
-
Reaction vessel with a stirrer
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common mixture is 1 M TFMSA in TFA with scavengers. For 1 gram of resin, a typical cocktail would be:
-
TFA: 8 ml
-
TFMSA: 1 ml
-
Thioanisole: 0.5 ml
-
m-Cresol: 0.5 ml
-
-
Add the cleavage cocktail to the peptide-resin.
-
Stir the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of Arg(Tos) residues.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Analyze the crude peptide by reverse-phase HPLC to assess purity and by mass spectrometry to confirm the molecular weight.
Mandatory Visualization
Caption: Automated Boc-SPPS Cycle for Boc-Arg(Tos)-OH.
Caption: Final Cleavage and Deprotection of Arg(Tos).
Potential Side Reactions and Mitigation
-
Incomplete Coupling: Due to the steric hindrance of the tosyl group, incomplete coupling can occur.
-
Mitigation: A double coupling strategy is highly recommended to drive the reaction to completion. Monitoring with a Kaiser test can confirm the absence of free amines.
-
-
Ornithine Formation: During the harsh acid cleavage, partial cleavage of the guanidinium group can lead to the formation of ornithine residues.[1]
-
Mitigation: Careful control of cleavage time and temperature is crucial. Using a "low-high" HF cleavage procedure can also minimize this side reaction.[1]
-
-
Tryptophan Modification: If the peptide contains tryptophan, the cleaved tosyl group can cause alkylation of the indole ring.[1]
-
Mitigation: The use of scavengers such as thioanisole and m-cresol in the cleavage cocktail is essential to trap the reactive tosyl cations.
-
By following these protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their peptide sequences using automated synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Incomplete Deprotection of Tosyl Group from Arginine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the tosyl (Tos) protecting group from arginine (Arg) residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the tosyl group on my arginine residue not being completely removed?
A1: Incomplete deprotection of the tosyl group from arginine is a common issue due to the high stability of the tosyl group. Complete removal requires harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Insufficient reaction time, suboptimal acid concentration, or inadequate scavengers can all lead to incomplete deprotection.
Q2: What are the primary methods for deprotecting a tosyl-arginine residue?
A2: The two primary methods for the cleavage of the tosyl group from arginine are:
-
Anhydrous Hydrogen Fluoride (HF) Cleavage: This is a classic and effective method for removing stable protecting groups like tosyl.[2][3]
-
Trifluoromethanesulfonic Acid (TFMSA) Cleavage: TFMSA is a strong acid that can be used as an alternative to HF and does not require specialized apparatus.[4][5]
Q3: What are the common side reactions during the deprotection of tosyl-arginine?
A3: The most common side reaction is the modification of sensitive amino acid residues, particularly tryptophan, by the cleaved tosyl group.[1] The strongly acidic conditions can also lead to other side reactions like the formation of ornithine from arginine, although this is less common with the tosyl group compared to the nitro protecting group.[1]
Q4: What are scavengers and why are they necessary during tosyl deprotection?
A4: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups. In the case of tosyl deprotection, scavengers like thioanisole, p-cresol, and thiocresol are crucial to prevent the re-attachment of the cleaved tosyl group to sensitive residues like tryptophan.[1][2]
Q5: Can I use Trifluoroacetic Acid (TFA) to remove the tosyl group from arginine?
A5: Standard TFA cleavage cocktails used in Fmoc-based solid-phase peptide synthesis (SPPS) are generally inefficient for the complete removal of the highly acid-stable tosyl group. While some newer, more labile sulfonyl-based protecting groups like Pbf and Pmc can be cleaved with TFA, the tosyl group requires stronger acids like HF or TFMSA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection of Tosyl Group | Insufficient reaction time with the strong acid (HF or TFMSA). | Extend the cleavage time. For peptides containing Arg(Tos), HF cleavage may require up to 2 hours.[6] |
| Suboptimal concentration of the cleavage acid. | Ensure the use of a high concentration of HF or TFMSA as per the established protocols. | |
| Presence of Side Products (e.g., modified Tryptophan) | Inadequate scavenging of the cleaved tosyl group. | Use an appropriate scavenger cocktail. For peptides containing tryptophan, the addition of thioanisole to the cleavage mixture is recommended to prevent modification of the indole side chain.[1] |
| Low Yield of the Final Peptide | Peptide degradation under harsh acidic conditions. | Optimize the cleavage time and temperature. Perform the cleavage at a low temperature (e.g., 0°C) to minimize degradation.[6] |
| Incomplete cleavage from the resin. | Ensure sufficient volume of the cleavage cocktail and adequate agitation to allow for complete access of the acid to the peptide-resin. |
Quantitative Data Summary
The following table summarizes the reaction conditions for the two primary methods of tosyl group deprotection from arginine. Direct quantitative comparisons of yields are limited in the literature due to the transition to more acid-labile protecting groups in modern peptide synthesis.
| Deprotection Method | Cleavage Cocktail | Reaction Time | Temperature | Reported Outcome/Yield |
| Anhydrous Hydrogen Fluoride (HF) | HF/p-cresol/p-thiocresol (90:5:5) | 1-2 hours | 0°C | Generally effective for complete deprotection. Longer reaction times may be needed for multiple Arg(Tos) residues.[2][3] |
| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA/TFA/thioanisole | 1-2 hours | 0°C to Room Temp | An efficient alternative to HF.[4] One study reported quantitative cleavage of a peptide from the resin at 40°C for two hours using a TFMSA-based cocktail.[7] |
Experimental Protocols
Protocol 1: Standard HF Cleavage for Tosyl-Arginine Deprotection
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, thioanisole)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail. A common choice is a mixture of p-cresol and thioanisole.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to warm to 0°C and stir for 1 to 2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[6]
-
After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum.
-
Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter to collect the crude peptide and wash further with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: TFMSA-Thioanisole Cleavage for Tosyl-Arginine Deprotection
Materials:
-
Peptide-resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction flask.
-
Add a solution of thioanisole in TFA to the resin and swell for a few minutes.
-
Cool the mixture in an ice bath.
-
Slowly add TFMSA to the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at 0°C to room temperature for 1-2 hours. The optimal time may need to be determined empirically.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: H-Arg(Tos)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered when using H-Arg(Tos)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The primary side reactions when using a tosyl (Tos) protecting group for arginine include:
-
Ornithine Formation: During the final cleavage step with strong acids like HF, the tosyl group can be partially cleaved and then re-sulfonate the guanidinium group at a different position, leading to the formation of ornithine residues after complete cleavage.[1]
-
δ-Lactam Formation: Although less prevalent with the Tos group compared to more acid-labile protecting groups like Pbf, intramolecular cyclization can occur during activation, leading to the formation of a stable δ-lactam. This results in the termination of the peptide chain.[2][3]
-
Sulfonation of Tryptophan: If the peptide sequence contains tryptophan, the tosyl group can be transferred to the indole side chain of tryptophan during acid-mediated deprotection, resulting in a sulfonated side product.[4][5]
Q2: How can I minimize ornithine formation during cleavage?
Ornithine formation is a known side reaction during HF cleavage when using Arg(NO2) and can also be a concern with Arg(Tos).[1] To minimize this side reaction, consider the following:
-
Scavengers: Utilize a robust scavenger cocktail during cleavage. Thioanisole and thiocresol are particularly effective in scavenging the reactive species that can lead to ornithine formation.[4]
-
Alternative Protecting Groups: If ornithine formation is a persistent issue, consider using alternative arginine protecting groups that are less prone to this side reaction under your chosen cleavage conditions.
Q3: What strategies can be employed to prevent δ-lactam formation?
While the tosyl group is less prone to inducing δ-lactam formation compared to Pbf, it can still occur.[2] To mitigate this:
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-Arg(Tos)-OH before adding it to the resin.[3]
-
In Situ Activation: Employ in situ activation methods where the carboxylic acid is activated in the presence of the resin-bound amine, reducing the time the activated amino acid spends in solution.
-
Double Coupling: Performing a second coupling of the arginine residue can help to drive the reaction to completion and compensate for any activated amino acid that has been consumed by lactam formation.[4]
Q4: My peptide contains tryptophan and I am seeing a +80 Da mass addition. What is this and how can I prevent it?
A mass increase of +80 Da on a tryptophan-containing peptide when using Arg(Tos) is indicative of sulfonation of the tryptophan indole ring.[4] This is a common side reaction where the sulfonyl group from the arginine side chain is transferred to tryptophan during cleavage.
Prevention Strategies:
-
Indole Protection: The most effective method is to use a tryptophan derivative with its indole nitrogen protected, for example, with a Boc group (Fmoc-Trp(Boc)-OH).[4][5]
-
Scavengers: Including effective scavengers like triisopropylsilane (TIS) in the cleavage cocktail can help to quench the reactive species responsible for this side reaction.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected ornithine peak in HPLC/MS | Incomplete scavenging of reactive species during HF cleavage. | Increase the concentration or change the composition of the scavenger cocktail. Thioanisole and thiocresol are recommended.[4] |
| Low coupling efficiency or truncated sequences at Arg residue | δ-Lactam formation of the activated this compound.[2][3] | Minimize pre-activation time. Use in situ activation coupling reagents. Perform a double coupling for the arginine residue.[4] |
| Mass spectrometry shows a +80 Da modification on Tryptophan | Transfer of the tosyl protecting group from arginine to the tryptophan side chain during cleavage.[4] | Use Fmoc-Trp(Boc)-OH to protect the indole nitrogen of tryptophan.[4][5] Optimize the scavenger cocktail during cleavage, ensuring the inclusion of TIS.[4] |
| Incomplete deprotection of the Tosyl group | Insufficient cleavage time or inappropriate cleavage cocktail for the Tos group. | The Tos group requires strong acidolysis for removal, typically anhydrous HF or trifluoromethanesulfonic acid (TFMSA).[2] Ensure sufficient cleavage time and appropriate acid strength. |
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol is recommended to overcome potential low coupling efficiency due to δ-lactam formation.[4]
-
First Coupling:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Dissolve Fmoc-Arg(Tos)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated Fmoc-Arg(Tos)-OH.
-
Wash the resin thoroughly with DMF and DCM.
-
Visual Guides
References
Technical Support Center: H-Arg(Tos)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of racemization of H-Arg(Tos)-OH during peptide coupling reactions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the this compound molecule during the peptide bond formation. This results in the conversion of the desired L-arginine derivative into a mixture of both L- and D-isomers. The presence of the resulting D-diastereomer in the final peptide can be difficult to separate and may significantly impact the peptide's biological activity.[1][2]
Q2: What are the primary mechanisms that cause racemization of this compound?
A2: The racemization of this compound during coupling primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated carboxyl group of this compound can cyclize to form a transient oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality.
-
Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated amino acid, forming an achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers.[1][3]
Q3: Which factors increase the risk of this compound racemization?
A3: Several factors during the coupling step can increase the likelihood of racemization:
-
Coupling Reagents: Highly activating uronium/aminium reagents like HBTU and HATU can promote racemization, especially when used with non-hindered bases.[1][4]
-
Base: The type and concentration of the base used for activation are critical. Stronger, less sterically hindered bases like DIPEA and NMM can increase racemization by more readily abstracting the alpha-proton.[2][3]
-
Temperature: Elevated reaction temperatures provide the necessary energy to overcome the activation barrier for racemization, thus increasing its rate.[1]
-
Pre-activation Time: Prolonged activation of this compound before the addition of the amine component increases the opportunity for the formation of racemization-prone intermediates.[1][4]
Troubleshooting Guide
Problem: High levels of D-Arg(Tos) diastereomer detected by HPLC analysis after coupling.
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Coupling Reagent | Switch to a carbodiimide-based method with a suitable additive, such as DIC/OxymaPure.[1] | Onium salt reagents like HBTU/HATU, while efficient, can increase the rate of racemization. Active esters formed by DIC with additives like OxymaPure are less susceptible to racemization.[1] |
| Use of a Non-Hindered Base | Replace DIPEA or NMM with a sterically hindered base like 2,4,6-collidine.[1][5] | The steric bulk of collidine reduces its ability to abstract the alpha-proton from the activated amino acid, which is the key step in racemization.[1] |
| Elevated Coupling Temperature | Perform the coupling reaction at room temperature or consider lowering it to 0°C. For microwave-assisted synthesis, reduce the temperature.[1][5] | Higher temperatures accelerate the rate of racemization.[1] |
| Prolonged Pre-activation Time | Utilize an in-situ activation protocol where the coupling reagent (e.g., DIC) is added directly to the mixture of the amino acid, additive, and peptide-resin.[4] | Allowing the amino acid to sit in an activated state for an extended period increases the opportunity for oxazolone formation and subsequent racemization.[1][4] |
| Side Chain δ-Lactam Formation | Ensure minimal pre-activation time. While the Pbf protecting group is generally preferred for Fmoc-based synthesis to minimize this, for Boc-chemistry with this compound, careful control of activation is key. | During activation, the arginine side chain can undergo intramolecular cyclization to form a δ-lactam, which is a chain-terminating side reaction.[4] |
Quantitative Data
The choice of coupling reagents and additives significantly impacts the degree of racemization. The following tables summarize the percentage of D-isomer formed during the synthesis of model peptides using various coupling strategies.
Table 1: Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂
| Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) |
| Oxyma/DIC | 89.9 | 1.0 |
| HOAt/DIC | 81.4 | 3.3 |
| HOBt/DIC | 81.9 | 9.3 |
| Data adapted from a comparative analysis of coupling reagents.[1] |
Table 2: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂
| Coupling Reagent | D/L Isomer (%) |
| Oxyma-B/DIC | 1.0 |
| HOAt/DIC | 1.9 |
| OxymaPure/DIC | 3.0 |
| HOBt/DIC | 5.1 |
| Oxyma-B is a derivative of OxymaPure.[1] |
These tables illustrate that Oxyma-based additives are generally superior in suppressing racemization compared to HOBt.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol outlines a recommended procedure for the manual solid-phase coupling of this compound to a resin-bound peptide, designed to minimize racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS)
-
Washing solvents (e.g., DMF, DCM)
Methodology:
-
N-terminal Deprotection: Treat the N-terminal protected peptide-resin with the appropriate deprotection solution to expose the free amine.
-
Resin Washing: Thoroughly wash the deprotected peptide-resin with DMF (3-5 times) to remove residual deprotection reagent.
-
Coupling Mixture Preparation (in-situ Activation):
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add 2,4,6-collidine (3-5 equivalents) to this solution and mix gently.
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma/collidine solution from step 3 to the washed and deprotected peptide-resin.
-
Immediately add DIC (3-5 equivalents) to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Chiral HPLC Analysis of Arginine Racemization
This protocol provides a general workflow for the analysis of D/L arginine ratios in a hydrolyzed peptide sample using a chiral stationary phase.
Materials:
-
Peptide sample
-
6 M HCl
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC system with UV or MS detector
-
Mobile phase solvents (e.g., water, methanol, formic acid)
-
D- and L-Arginine standards
Methodology:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the HCl to dryness.
-
Reconstitute the dried amino acid mixture in a suitable solvent for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the initial mobile phase conditions (e.g., water:methanol:formic acid (30:70:0.02)).[6]
-
Inject the prepared sample onto the column.
-
Run a gradient or isocratic elution method optimized for the separation of arginine enantiomers.
-
Detect the eluting amino acids using a UV or MS detector.
-
-
Data Analysis:
-
Identify the peaks for L- and D-arginine by comparing their retention times with those of the standards.
-
Integrate the peak areas for both enantiomers to determine the D/L ratio and the percentage of racemization.
-
Visualizations
Caption: Mechanisms of this compound Racemization.
Caption: Troubleshooting Workflow for Racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Aggregation of Peptides Containing H-Arg(Tos)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Nα-tosyl-L-arginine (H-Arg(Tos)-OH).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem for peptides containing this compound?
A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures.[1] This is a significant issue in solid-phase peptide synthesis (SPPS) as it can obstruct reactive sites on the peptide-resin, leading to incomplete deprotection and coupling reactions.[2] The result is often a lower yield of the target peptide and the presence of deletion sequences, which complicates purification.[2][3] Peptides containing arginine, especially with the bulky tosyl (Tos) protecting group, can be prone to aggregation due to hydrogen bonding and other intermolecular interactions.[4][5]
Q2: My peptide containing this compound is showing poor solubility after cleavage and deprotection. What should I do?
A2: Poor solubility is a common indicator of aggregation.[6] Arginine-rich peptides are generally hydrophilic, but the presence of the tosyl group can increase hydrophobicity, contributing to solubility issues.[7] Here are some steps to improve solubility:
-
pH Adjustment: The solubility of arginine-containing peptides is highly pH-dependent. Since this compound is basic, its solubility is lowest near its isoelectric point (pI) and increases at a more acidic pH.[8][9] Try dissolving the peptide in a dilute acidic solution, such as 10% acetic acid.[8]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to initially dissolve the peptide, followed by the slow addition of an aqueous buffer.[10][11]
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[6][12]
-
Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium chloride can disrupt intermolecular forces and improve solubility, though this may not be compatible with all downstream applications.
Q3: During solid-phase synthesis, I'm observing poor coupling efficiency immediately after incorporating this compound. What are the likely causes and solutions?
A3: Poor coupling efficiency following the addition of this compound can be a sign of on-resin aggregation.[13] The growing peptide chains may be folding or clumping together, preventing reagents from reaching the N-terminal amine.[13][14]
-
Solvent Choice: Switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can help to improve the solvation of the peptide chain.[4][14]
-
"Magic Mixture": The use of a "Magic Mixture" containing nonionic detergents or ethylene carbonate can sometimes disrupt aggregation.[4]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can provide enough energy to disrupt secondary structures and improve reaction kinetics.[4]
-
Chaotropic Salts: The addition of chaotropic salts such as LiCl, NaClO4, or KSCN to the coupling reaction can interfere with hydrogen bonding.[2][4]
Q4: Can the tosyl protecting group on arginine contribute to aggregation?
A4: Yes, the tosyl group is a bulky and relatively hydrophobic protecting group which can influence the conformational properties of the peptide. While its primary role is to protect the guanidinium group of arginine during synthesis, its presence can contribute to the overall hydrophobicity of the peptide, potentially leading to aggregation, especially in sequences with multiple hydrophobic residues.[15][16] Furthermore, during cleavage, the released tosyl group can potentially modify other sensitive residues, like tryptophan, if proper scavengers are not used.[16]
Q5: Are there any preventative measures I can take during peptide synthesis to avoid aggregation?
A5: Proactive measures can significantly reduce the likelihood of aggregation:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at certain positions can disrupt the formation of secondary structures that lead to aggregation.[4]
-
Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid can prevent hydrogen bonding between peptide chains.[4]
-
Resin Choice: Using a high-swelling resin with a low peptide loading can help to keep the growing peptide chains separated and reduce intermolecular interactions.[17]
Troubleshooting Guides
Issue 1: Poor Solubility of Cleaved Peptide
| Symptom | Possible Cause | Suggested Solution |
| Peptide precipitates in aqueous buffer. | Aggregation due to intermolecular hydrophobic and electrostatic interactions. | 1. Attempt dissolution in a dilute acidic solution (e.g., 10% acetic acid). 2. Use a minimal amount of an organic co-solvent (e.g., DMSO) to dissolve the peptide, then slowly add the aqueous buffer.[6] 3. Sonicate the solution to aid dissolution.[12] |
| Solution appears cloudy or opalescent. | Formation of soluble aggregates or colloids. | 1. Centrifuge the solution to pellet insoluble material. 2. Test the solubility of a small aliquot at a lower concentration.[6] 3. Consider adding a low concentration of an aggregation inhibitor like arginine hydrochloride.[6] |
Issue 2: On-Resin Aggregation During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Resin beads appear clumped or shrunken. | Peptide chains are collapsing and aggregating on the solid support. | 1. Wash the resin with a sequence of different solvents (e.g., DMF, DCM, isopropanol) to disrupt the aggregation.[2] 2. Switch to a more effective solvent for synthesis, such as NMP.[4] |
| Incomplete Fmoc-deprotection (positive Kaiser test after deprotection should be negative). | Aggregation is preventing the deprotection reagent from accessing the N-terminus. | 1. Increase the deprotection time or perform a second deprotection step.[14] 2. Add DBU to the deprotection reagent.[4] |
| Incomplete coupling (positive Kaiser test after coupling). | Aggregation is sterically hindering the incoming activated amino acid. | 1. Perform a double coupling.[13] 2. Switch to a more potent coupling reagent like HATU or PyBOP.[13] 3. Increase the reaction temperature.[4] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test for Peptides Containing this compound
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator.
-
Initial Solvent: Add a small, measured amount of sterile, deionized water to a pre-weighed aliquot of the peptide. Vortex for 30 seconds.
-
Observation: Visually inspect for dissolution. If the peptide dissolves, it is water-soluble.
-
Acidic Conditions: If the peptide is not soluble in water, add a dilute solution of 0.1 M acetic acid to a fresh aliquot. Vortex and observe.[6]
-
Basic Conditions (for comparison): To a fresh aliquot, add a dilute solution of 1% ammonium hydroxide. Vortex and observe.
-
Organic Co-solvent: If the peptide remains insoluble, add a minimal volume of DMSO to a fresh aliquot and vortex until dissolved. Then, slowly add your desired aqueous buffer dropwise while vortexing.[6]
-
Record: Note the solvent and approximate concentration at which the peptide dissolves to guide the preparation of your stock solution.
Protocol 2: On-Resin Disruption of Aggregation
-
Solvent Wash: After a difficult coupling or deprotection step, drain the reaction vessel.
-
Wash the resin with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Wash the resin with Dichloromethane (DCM) (3 x 1 min).
-
Wash the resin with Isopropanol (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min) to re-swell the resin in the synthesis solvent.
-
Proceed: Continue with the next deprotection or coupling step.
Visual Guides
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Experimental workflow for solubility testing.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. jpt.com [jpt.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
Technical Support Center: H-Arg(Tos)-OH Coupling Efficiency
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of H-Arg(Tos)-OH in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions, a systematic troubleshooting guide, comparative data, and detailed experimental protocols to help you overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency specifically with this compound?
Low coupling efficiency with Arginine derivatives, particularly those with bulky side-chain protecting groups like Tosyl (Tos), is a common challenge in SPPS. Several factors contribute to this issue:
-
Steric Hindrance: The primary reason is the significant steric bulk of the Tosyl protecting group on the guanidino side chain of Arginine.[1][2] This bulkiness physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, slowing down the reaction and leading to incomplete coupling.[1][2]
-
Peptide Aggregation: Sequences that are rich in cationic residues like Arginine can be prone to aggregation on the solid-phase support. This aggregation can block reactive sites, leading to incomplete reactions and the formation of truncated sequences.[3]
-
Suboptimal Activation: The coupling reagent and conditions you are using may not be potent enough to overcome the high activation energy required for this sterically demanding coupling.[1][3]
Q2: What is the risk of racemization when coupling this compound?
Racemization, the loss of stereochemical purity at the α-carbon, can be a concern with any amino acid during activation. For difficult couplings that require longer reaction times or more forceful activation, the risk can increase. Using additives like 1-Hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can help to minimize racemization by forming active esters that are less prone to this side reaction.[3]
Q3: Are there alternative protecting groups for Arginine that are easier to couple?
Yes, several protecting groups for the Arginine side chain are available, each with its own advantages and disadvantages. The most commonly used alternative in Fmoc-SPPS is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3] While still bulky, Pbf is generally considered more labile and can sometimes offer improved coupling efficiency compared to Tosyl under standard conditions.[3] Other protecting groups like Nitro (NO2) are less sterically hindering but require different, often harsher, cleavage conditions.[3][4]
Q4: Can I just increase the reaction time to improve the yield?
Simply extending the reaction time may not be sufficient and can sometimes be detrimental. While it might allow the reaction to proceed further, prolonged exposure to the basic conditions of the coupling reaction can increase the risk of side reactions, including racemization.[3] A more effective strategy is to use a combination of optimized conditions, including a more potent coupling reagent and potentially a "double coupling" approach.
Troubleshooting Guide for Low this compound Coupling Efficiency
If you have identified a low coupling yield through methods such as a positive Kaiser test after coupling, the following systematic approach can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Data Presentation
Comparison of Coupling Reagent Performance for Hindered Amino Acids
While specific quantitative data for this compound across various coupling reagents is not always published in a comparative format, the following table summarizes the generally accepted hierarchy of reagent effectiveness for sterically hindered couplings. The efficiency is often sequence-dependent.
| Coupling Reagent Class | Example Reagents | Relative Efficiency for Hindered Couplings | Key Considerations |
| Carbodiimides | DIC, DCC | Low to Moderate | Often require additives like HOBt or HOAt.[5] DCC use can lead to insoluble urea byproducts.[5] |
| Aminium/Uronium Salts (HOBt-based) | HBTU, TBTU | High | Widely used and reliable.[5][6] Can cause guanidinylation of the N-terminus if used in excess.[7] |
| Aminium/Uronium Salts (HOAt-based) | HATU, HCTU | Very High | Generally more reactive and faster than HBTU, with lower racemization.[1][6][7] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Excellent efficiency with low racemization.[1][3] No guanidinylation side reaction.[7] |
| Oxyma-based Salts | COMU, PyOxim | Very High | Efficiency is comparable or superior to HATU.[1][6] Considered safer as Oxyma is not explosive.[1][6] |
Experimental Protocols
Protocol 1: Standard Coupling (Example that may be failing)
This protocol outlines a standard coupling procedure that may be inefficient for this compound.
-
Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol) to the amino acid solution.
-
Allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A blue/purple color indicates incomplete coupling.
Protocol 2: Optimized "Double Coupling" for this compound
This protocol is designed to maximize the coupling efficiency for difficult residues like this compound.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
First Coupling:
-
In a separate vial, dissolve this compound (2.5 eq., 0.25 mmol) and HATU (2.4 eq., 0.24 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (5 eq., 0.5 mmol) to the solution to begin activation. Do not pre-activate for more than 1-2 minutes to avoid side reactions.[3]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1 hour at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling (Double Coupling):
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add this fresh solution to the resin and agitate for another 1 hour.
-
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Monitoring: Perform a Kaiser test. The result should be negative (yellow/colorless beads), indicating a complete reaction. If the test is still positive, consider capping the unreacted amines with a solution of acetic anhydride and DIPEA in DMF before proceeding to the next deprotection step.[8]
Peptide Coupling Signaling Pathway
The following diagram illustrates the general mechanism of peptide bond formation in SPPS using an in-situ activating reagent.
Caption: General workflow of peptide bond formation in SPPS.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. medium.com [medium.com]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. youtube.com [youtube.com]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. DOT | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of Peptides with Arg(Tos) Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides containing Arginine(Tosyl) residues.
Frequently Asked Questions (FAQs)
Q1: What are the standard cleavage methods for removing the Tosyl (Tos) protecting group from Arginine residues?
The removal of the Tosyl group from Arginine, a common protecting group in Boc-based solid-phase peptide synthesis (SPPS), requires strong acidic conditions.[1] The most common methods involve the use of hazardous reagents like Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]
-
High HF Cleavage: This is a standard and effective method for complete deprotection.[2] It is typically performed at 0-5 °C for 30-60 minutes, although peptides containing Arg(Tos) may require longer cleavage times of up to 2 hours.
-
Low-High HF Cleavage: This two-step procedure is recommended for complex peptides to minimize side reactions by first using a milder deprotection step (e.g., HF/DMS 1:3) before the final strong acid cleavage with 100% HF.[2]
-
TFMSA Cleavage: Trifluoromethanesulfonic acid can also be used, though its efficacy can be sequence-dependent and it may lead to sulfonation of sensitive residues.[2]
-
TMSOTf Cleavage: Trimethylsilyl trifluoromethanesulfonate is a less hazardous alternative to HF. However, it will not quantitatively reduce Met(O) to Met, requiring a separate reduction step if methionine oxidation has occurred. Peptides with Arg(Tos) will necessitate longer cleavage times with this reagent.
Q2: Why are scavengers necessary during the cleavage of Arg(Tos)-containing peptides?
During the acidic cleavage of the Tosyl group and other side-chain protecting groups, highly reactive carbocations are generated.[3] These electrophilic species can cause undesired modifications to sensitive amino acid residues within your peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species, preventing them from reacting with the peptide and leading to side products.[3]
Q3: What are the most common side reactions observed during the cleavage of peptides with Arg(Tos) and how can they be minimized?
Several side reactions can occur during the cleavage of peptides containing Arg(Tos). Understanding these can help in optimizing the process to ensure higher purity of the final product.
-
Tryptophan Modification: The cleaved tosyl group can alkylate tryptophan residues.[2][4] This can be minimized by adding scavengers like thioanisole to the cleavage cocktail.[4] However, if your peptide contains Tryptophan, avoiding thioanisole is recommended as its cation adducts can also alkylate the indole ring of Tryptophan. Using a formyl protecting group on the Tryptophan side chain (Trp(For)) can offer protection.
-
Ornithine Formation: Partial cleavage of the guanidinium group of arginine can lead to the formation of ornithine residues.[2][4] This is a potential side reaction with strong acid cleavage.
-
Sulfonation: Sulfonyl-based protecting groups from arginine have been associated with the formation of N-sulfonated Arginine and O-sulfonated Serine and Threonine residues.[5][6] The choice and composition of the cleavage cocktail can influence the degree of sulfonation.[6]
-
Aspartimide Formation: For peptides containing Aspartate, cleavage at temperatures above 5°C can increase the risk of aspartimide formation, especially when Asp is protected with OBzl or OcHx.
To minimize these side reactions, it is crucial to use an optimized cleavage cocktail with appropriate scavengers and to carefully control the reaction time and temperature.
Troubleshooting Guide
Problem: Incomplete cleavage of the Tosyl group from Arginine.
| Possible Cause | Suggested Solution |
| Insufficient Cleavage Time | Peptides containing Arg(Tos), especially multiple Arg(Tos) residues, require longer cleavage times.[2] Extend the cleavage reaction time. For High HF cleavage, this could be up to 2 hours. For TFA-based cocktails, peptides with multiple arginines may require 3-4 hours.[3][7] It is recommended to perform a time-course study and monitor the deprotection progress by HPLC.[5][8] |
| Inadequate Acid Strength | The Tosyl group is highly stable and requires a strong acid for efficient removal.[1] Ensure the concentration and quality of the acid (HF, TFMSA, etc.) are appropriate. For TFA-based cocktails, their effectiveness on Arg(Tos) might be limited compared to HF.[2] |
| Suboptimal Temperature | While lower temperatures are generally used to minimize side reactions, they can also slow down the cleavage rate. For High HF cleavage, a temperature of 0-5 °C is standard. Ensure the reaction is maintained within the optimal temperature range. |
Problem: Presence of unexpected side products in the crude peptide.
| Possible Cause | Suggested Solution |
| Alkylation of Sensitive Residues (e.g., Trp, Met, Cys, Tyr) | This is likely due to insufficient scavenging of reactive carbocations generated during cleavage.[3] Ensure the use of an appropriate scavenger cocktail. Common scavengers include p-cresol, p-thiocresol, anisole, thioanisole, and 1,2-ethanedithiol (EDT).[2][9] The choice of scavengers depends on the peptide sequence. For example, thioanisole should be avoided with Tryptophan-containing peptides. |
| Oxidation of Methionine | Methionine can be oxidized to methionine sulfoxide. Some cleavage cocktails, like those with TFMSA, may not reduce Met(O) back to Met. Consider using a cleavage cocktail that includes reagents to prevent methionine oxidation or perform a separate reduction step post-cleavage.[10] |
| Sulfonation of Arg, Ser, or Thr | The cleaved sulfonyl group can modify other residues.[5][6] Optimizing the cleavage cocktail composition and potentially using alternative protecting groups for arginine during synthesis if this is a persistent issue. |
| Aspartimide Formation | If your peptide contains Asp, ensure the cleavage is performed at a low temperature (≤ 5 °C). |
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Boc-Arg(Tos)-OH
| Protecting Group | Cleavage Reagent | Typical Cocktail Composition | Efficacy | Potential Side Reactions & Notes |
| Boc-Arg(Tos)-OH | High HF | HF/p-cresol/p-thiocresol (90:5:5) | Good | Ornithine formation: Potential for partial cleavage of the guanidinium group.[2] Tryptophan modification: The cleaved tosyl group can alkylate tryptophan residues.[2] Requires specialized HF apparatus. |
| Low-High HF | Step 1 (Low): HF/DMS (1:3) with scavengers. Step 2 (High): 100% HF with scavengers. | Very Good | Minimizes side reactions by using a milder initial deprotection step.[2] Recommended for complex peptides. | |
| TFMSA | TFMSA/TFA/thioanisole/m-cresol | Moderate to Good | Efficacy can be sequence-dependent.[2] May lead to sulfonation of sensitive residues.[2] | |
| TMSOTf | TMSOTf/TFA/m-cresol | Good | A less hazardous alternative to HF.[2] Will not quantitatively reduce Met(O) to Met. | |
| TFA (Reagent R) | TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2) | Good | Especially suited for cleaving and deprotecting peptides with arginine residues protected by sulfonyl groups.[9][10] |
Experimental Protocols
Protocol 1: High HF Cleavage of a Peptide Containing Boc-Arg(Tos)-OH
This protocol is a standard method for the cleavage of peptides with acid-labile protecting groups that are resistant to milder acids.[2]
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol)[2]
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stirring bar
-
Reaction vessel
Procedure:
-
Ensure the N-terminal Boc group is removed from the peptide-resin.
-
Place the dried peptide-resin and a stirring bar into the HF reaction vessel.
-
Add the scavenger cocktail to the reaction vessel.[2]
-
Carefully distill the required amount of anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[2]
-
Remove the HF by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.[2]
-
Filter and collect the crude peptide.
-
Wash the peptide further with cold diethyl ether to remove residual scavengers.[2]
-
Dry the crude peptide under vacuum.
Protocol 2: TFA-Based Cleavage using Reagent R
This protocol is suitable for cleaving and deprotecting peptides containing arginine residues protected with sulfonyl groups.[9][10]
Materials:
-
Peptide-resin
-
Reagent R: Trifluoroacetic acid (TFA, 90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (3% v/v), and anisole (2% v/v).[9] Prepare immediately before use.
-
Cold diethyl ether
Procedure:
-
If necessary, remove the N-terminal Fmoc-protecting group using a standard procedure.
-
Suspend the resin in Reagent R (10 mL/g of peptide resin).[9]
-
Allow the mixture to stand at room temperature for 2 hours. Peptides containing multiple Arg residues may require additional deprotection time.[9]
-
Filter the resin.
-
Wash the resin with fresh Reagent R (2 x 5 mL/g resin).[10]
-
Combine the filtrates and add cold ether to precipitate the crude peptide.[9]
Visualizations
Caption: General workflow for peptide cleavage and analysis.[2]
Caption: Troubleshooting decision tree for Arg(Tos) cleavage.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing H-Arg(Tos)-OH by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of peptides containing N-tosyl-L-arginine (H-Arg(Tos)-OH) by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: How does the tosyl (Tos) protecting group on arginine affect its retention behavior in Reverse-Phase HPLC (RP-HPLC)?
The tosyl group is a hydrophobic moiety.[1] Its presence on the arginine side chain significantly increases the overall hydrophobicity of the peptide, leading to longer retention times on RP-HPLC columns compared to its unprotected counterpart.[1] This increased hydrophobicity can be advantageous for separating the target peptide from more polar impurities.[1]
Q2: What are the recommended initial conditions for RP-HPLC purification of a peptide containing this compound?
A good starting point for purifying peptides with this compound involves a C18 column and a water/acetonitrile (ACN) mobile phase system with an ion-pairing agent.[2][3][4]
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm, 100-300 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) |
| Gradient | A shallow linear gradient, for example, 5% to 65% B over 60 minutes. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID analytical column. |
| Detection | 210-220 nm |
Q3: Is the Arg(Tos) group stable under typical RP-HPLC conditions?
The tosyl group is generally stable under the acidic conditions of typical RP-HPLC mobile phases containing 0.1% TFA.[1] However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential cleavage.[1]
Q4: What are common impurities encountered during the synthesis of peptides containing this compound?
Impurities in synthetic peptides can arise from various sources during solid-phase peptide synthesis (SPPS).[2][5] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.[5][6][7]
-
Truncated sequences: Peptides that are shorter than the target sequence.[2]
-
Incompletely deprotected peptides: Peptides where protecting groups other than the tosyl group on arginine have not been fully removed.[2][5][7]
-
Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and workup.[7]
-
Diastereomers: Racemization of amino acids can occur during synthesis.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides containing this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with residual silanols on the column | Ensure 0.1% TFA is present in both mobile phases to minimize these interactions. Consider using a newer, well-end-capped column. |
| Column overload | Reduce the amount of sample injected onto the column. |
| Inappropriate sample solvent | Dissolve the peptide in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Avoid dissolving the sample in a solvent stronger than the initial mobile phase.[8][9] |
Issue 2: Peak Splitting
| Possible Cause | Recommended Solution |
| Co-elution of closely related impurities | Optimize the gradient to improve resolution. A shallower gradient around the elution point of the target peptide can help separate these impurities.[10] |
| On-column degradation | While less common for the stable tosyl group, consider if other modifications might be occurring. Analyze the collected fractions by mass spectrometry to identify the species in each peak. |
| Column void or contamination | A void at the head of the column or contamination can cause the sample to travel through different paths, leading to split peaks.[10] Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary. |
| Injection solvent stronger than the mobile phase | As with poor peak shape, ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[8][9] |
Issue 3: No or Poor Retention (Peptide elutes in the void volume)
| Possible Cause | Recommended Solution |
| Peptide is more polar than anticipated | While the tosyl group adds hydrophobicity, the overall peptide sequence may still be highly polar. Start with a lower initial concentration of acetonitrile (e.g., 0-2% B). |
| Insufficient ion-pairing | Confirm the presence of 0.1% TFA in both mobile phases. TFA acts as an ion-pairing agent, increasing the retention of basic peptides.[3] |
| Column degradation | The stationary phase may be degraded. Try a new column. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of a Crude Peptide Containing this compound
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Column: Use a standard analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Include a wash step with a higher percentage of Mobile Phase B (e.g., 95%) to elute any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions.
-
-
Detection: Monitor the absorbance at 214 nm.
Protocol 2: Preparative RP-HPLC for Purification of a Peptide Containing this compound
-
Method Development: Optimize the separation on an analytical scale first to determine the retention time of the target peptide and the resolution from impurities.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be minimized. Filter the sample.
-
HPLC System and Column: Use a preparative HPLC system with a C18 column of appropriate dimensions for the sample load.
-
Mobile Phases: Prepare larger volumes of the same mobile phases used for the analytical method.
-
Focused Gradient Elution: Based on the analytical run, create a shallower "focused" gradient around the elution point of the target peptide to maximize resolution. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over a longer time.
-
Fraction Collection: Collect fractions based on the UV chromatogram. It is often advisable to collect narrow fractions across the main peak.[11]
-
Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Remove the acetonitrile using a rotary evaporator and then lyophilize the aqueous solution to obtain the purified peptide as a TFA salt.
Visualizations
Caption: Experimental workflow for the purification of peptides containing this compound by HPLC.
Caption: A decision tree for troubleshooting common HPLC issues in peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. protocols.io [protocols.io]
troubleshooting poor solubility of H-Arg(Tos)-OH
Welcome to the technical support center for H-Arg(Tos)-OH (Nα-Tosyl-L-arginine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of this compound encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a protected amino acid derivative of L-arginine. The tosyl (Tos) group protects the α-amino group, which is crucial in peptide synthesis to prevent unwanted side reactions during the coupling process. However, the bulky and hydrophobic nature of the tosyl group, combined with the polar guanidinium group of arginine, can lead to poor solubility in many common solvents, posing a challenge for its effective use in synthesis and other applications.
Q2: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not extensively published, its solubility is known to be limited in many organic solvents commonly used in peptide synthesis, such as Dichloromethane (DCM). Based on data for the closely related compound Nα-p-Tosyl-L-arginine methyl ester hydrochloride, which is soluble in water at 40 mg/mL, it is expected that the solubility of this compound is significantly influenced by pH. Generally, the solubility of amino acids and their derivatives is lowest near their isoelectric point and increases in acidic or basic conditions. For tosyl-protected arginine derivatives, solubility in polar aprotic solvents like DMF and DMSO can also be challenging.
Q3: In which solvents is this compound likely to be soluble?
Based on the properties of similar compounds and general principles of amino acid solubility, the following can be inferred:
-
Aqueous Solutions: Solubility is expected to be pH-dependent. In acidic aqueous solutions (e.g., 1% acetic acid), the protonation of the carboxylate and guanidinium groups should enhance solubility.
-
Polar Aprotic Solvents (DMF, DMSO): While often used in peptide synthesis, tosyl-protected amino acids can exhibit limited solubility. Complete dissolution may require heating or the use of additives.
-
Alcohols (Methanol, Ethanol): May offer limited to moderate solubility, often used in combination with other solvents.
-
Non-polar Solvents (DCM, Chloroform): Generally, poor solubility is expected due to the polar nature of the arginine side chain and the carboxyl group.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound is critically dependent on pH. The molecule has a free carboxylic acid group and a guanidinium group on the arginine side chain.
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), and the guanidinium group is positively charged. This net positive charge generally leads to increased solubility in aqueous media.
-
Near the isoelectric point (pI): The molecule exists as a zwitterion with both a positive (guanidinium) and negative (carboxylate) charge, leading to strong intermolecular electrostatic interactions and often resulting in minimum solubility.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), and the guanidinium group remains protonated, resulting in a net charge that can influence solubility.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to troubleshoot and overcome common solubility issues with this compound.
Problem: this compound does not dissolve in the chosen solvent.
Below is a troubleshooting workflow to guide you through resolving this issue.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Here are detailed protocols for key troubleshooting steps.
Protocol 1: Small-Scale Solubility Test
Objective: To efficiently determine a suitable solvent for this compound without wasting a large amount of material.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, 1% Acetic Acid, DMF, DMSO, Methanol)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1-2 mg) into several separate vials.
-
Add a small, measured volume of a single solvent to each vial to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex each vial vigorously for 30 seconds.
-
Observe for dissolution. If not fully dissolved, proceed to the next steps.
-
Sonicate the vials in a water bath for 5-10 minutes.
-
Gently warm the vials to 30-40°C for 5-10 minutes. Caution: Avoid excessive heat, which could degrade the compound.
-
Record the solubility in each solvent and under which conditions dissolution was achieved.
Protocol 2: pH Adjustment for Aqueous Solutions
Objective: To enhance the solubility of this compound in aqueous media by altering the pH.
Materials:
-
This compound
-
Deionized Water
-
Dilute Acetic Acid (e.g., 1% or 10%) or Dilute Hydrochloric Acid (e.g., 0.1 M)
-
pH meter or pH indicator strips
Procedure:
-
Suspend the desired amount of this compound in deionized water.
-
While stirring, add the dilute acid dropwise.
-
Monitor the pH and observe for dissolution.
-
Continue adding acid until the this compound is fully dissolved.
-
Record the final pH of the solution.
Protocol 3: Dissolution in Organic Solvents for Peptide Synthesis
Objective: To prepare a solution of this compound in an organic solvent for use in peptide coupling reactions.
Materials:
-
This compound
-
Anhydrous DMF or DMSO
-
Vortex mixer
-
Sonicator
Procedure:
-
Add the desired amount of this compound to a dry reaction vessel.
-
Add the required volume of anhydrous DMF or DMSO.
-
Vortex the mixture vigorously.
-
If undissolved particles remain, sonicate the vessel for 10-15 minutes.
-
Gentle warming (up to 40°C) can be applied if necessary.
-
Visually inspect to ensure a clear, homogenous solution before proceeding with the coupling reaction.
Quantitative Data Summary
While specific solubility data for this compound is scarce in the literature, the following table provides solubility information for related arginine compounds to serve as a qualitative guide.
| Compound | Solvent | Solubility | Notes |
| Nα-p-Tosyl-L-arginine methyl ester HCl | Water | 40 mg/mL | A closely related derivative, suggesting potential for aqueous solubility. |
| Fmoc-Arg(Pbf)-OH | DMF | Sparingly soluble | Pbf is another bulky protecting group for the arginine side chain. |
| DMSO | Slightly soluble | ||
| Methanol | Slightly soluble | ||
| L-Arginine (unprotected) | Water | High | The tosyl group significantly reduces aqueous solubility. |
| DMF | Low | ||
| DMSO | Low |
Note: The solubility of this compound will be influenced by its specific salt form (if any) and the purity of the compound. It is always recommended to perform a small-scale solubility test with your specific batch of material.
Signaling Pathways and Logical Relationships
In the context of peptide synthesis, the successful dissolution of this compound is a critical upstream event that directly impacts the efficiency of the coupling reaction. The following diagram illustrates this logical relationship.
Caption: Logical workflow from dissolution to successful peptide coupling.
Technical Support Center: Arg(Tos) Side-Chain Integrity in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent side-chain modifications of Arginine(Tos) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tosyl (Tos) protecting group on arginine?
The tosyl group is a well-established protecting group for the guanidino function of the arginine side chain, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1] Its primary purpose is to prevent the highly basic guanidinium group from participating in unwanted side reactions during peptide chain elongation.[1][2][3] This protection is stable throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin, usually with strong acids like hydrogen fluoride (HF).[3][4][5]
Q2: What is the most common side-chain modification observed with Arg(Tos) during peptide synthesis?
The most frequently encountered side reaction involving Arg(Tos) is the modification of tryptophan (Trp) residues by the tosyl group released during the final acid cleavage step.[4] The cleaved p-toluenesulfonic acid can act as an electrophile and attack the electron-rich indole ring of tryptophan, leading to sulfonated byproducts.
Q3: Can the tosyl group from Arg(Tos) modify other amino acid residues besides tryptophan?
While tryptophan is the most susceptible, other nucleophilic residues can potentially be modified. O-sulfonation of serine and threonine has been reported in the context of sulfonyl-based protecting groups.[6] However, modification of tryptophan is the most significant and widely reported side reaction.
Q4: Are there alternative protecting groups for arginine that are less prone to causing side reactions?
Yes, several alternative protecting groups for arginine are used, each with its own advantages and disadvantages. Common alternatives in Boc chemistry include Nitro (NO2), while in Fmoc chemistry, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are prevalent.[1][4] The Pbf group is generally more easily cleaved with trifluoroacetic acid (TFA) than Pmc.[7] The NO2 group can prevent the formation of δ-lactam, a common side reaction during arginine coupling.[2][3][8]
Troubleshooting Guide
This guide addresses specific issues that may arise due to Arg(Tos) side-chain modifications and provides actionable solutions.
Issue 1: Tryptophan Modification (Sulfonation) During Cleavage
Symptom: Mass spectrometry analysis of the crude peptide shows unexpected peaks with a mass increase of +154 Da (or multiples thereof) corresponding to the addition of a tosyl group to tryptophan residues.
Cause: During strong acid cleavage (e.g., HF), the released tosyl group can electrophilically attack the indole ring of tryptophan.
Solutions:
-
Use of Scavengers: Incorporate a scavenger cocktail in the cleavage mixture to trap the reactive tosyl cations. Thioanisole is particularly effective for this purpose.[4]
-
Indole Nitrogen Protection: Protect the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH). This significantly reduces the nucleophilicity of the indole ring and prevents sulfonation.[6][8]
Issue 2: Incomplete Deprotection of Arg(Tos)
Symptom: The final peptide product contains a mixed population of fully deprotected peptide and peptide with the tosyl group still attached to arginine.
Cause: The deprotection of Arg(Tos) with HF can be slow, especially in peptides containing multiple arginine residues.[5] Insufficient reaction time or suboptimal cleavage conditions can lead to incomplete removal.
Solutions:
-
Extended Cleavage Time: Increase the duration of the HF cleavage reaction. Monitoring the reaction progress by HPLC is recommended.
-
"Low-High" HF Cleavage Protocol: For complex peptides, a two-step "low-high" HF cleavage protocol is recommended.[5] The "low" HF step with a milder scavenger cocktail removes more labile protecting groups, followed by a "high" HF step to remove the more resistant groups like Arg(Tos).
Experimental Protocols
Protocol 1: Standard HF Cleavage with Scavengers to Prevent Tryptophan Modification
This protocol is suitable for the cleavage and deprotection of peptides containing Arg(Tos) and Trp residues.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Cocktail: Prepare a scavenger mixture of thioanisole/m-cresol (1:1, v/v).
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
For each gram of resin, add 1 mL of the scavenger cocktail.
-
Cool the vessel to -5 to 0 °C.
-
Slowly distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by a stream of nitrogen or under vacuum.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the peptide by adding a large volume of cold diethyl ether.
-
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Data Presentation
| Protecting Group | Common Side Reaction | Prevention Strategy | Cleavage Condition |
| Arg(Tos) | Tryptophan Sulfonation | Thioanisole scavenger, Fmoc-Trp(Boc)-OH | HF |
| Arg(NO2) | Ornithine formation | Optimized HF cleavage | HF ("high" conditions) |
| Arg(Pmc/Pbf) | Tryptophan modification | Thioanisole scavenger, Fmoc-Trp(Boc)-OH | TFA |
Visualizations
Caption: Workflow of tryptophan sulfonation by Arg(Tos) and its prevention using scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with H-Arg(Tos)-OH Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of H-Arg(Tos)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance during the coupling of this compound?
A1: The steric hindrance associated with this compound coupling arises from the bulky nature of the tosyl (Tos) protecting group on the arginine side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[1]
Q2: What are the common side reactions observed with this compound coupling?
A2: A significant side reaction during the coupling of protected arginine derivatives is the formation of a δ-lactam. This occurs when the activated carboxyl group intramolecularly reacts with the side chain, leading to a cyclic amide. This side reaction results in the capping of the peptide chain and the formation of deletion sequences where the arginine residue is missing.[2][3] The mixed anhydride coupling procedure has been observed to induce more δ-lactam formation.[2] Additionally, racemization, the loss of stereochemical integrity at the α-carbon, can occur, particularly with prolonged reaction times or the use of strong bases.[4]
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC used alone.[1] These reagents form highly reactive activated esters that can better overcome the steric barrier.[1] HATU is often considered a benchmark for achieving high coupling efficiency with minimal racemization in difficult couplings.[4]
Q4: Can I use the symmetrical anhydride method for Boc-Arg(Tos)-OH?
A4: No, the symmetrical anhydride of Boc-Arg(Tos)-OH should not be used for coupling. This method has been reported to cause an undesirable insertion reaction, leading to the incorporation of two arginine residues.[5]
Q5: How can I monitor the completion of the coupling reaction?
A5: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the ninhydrin (Kaiser) test or the bromophenol blue test. A positive result (blue for ninhydrin) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow or colorless) suggests the reaction is complete or near completion.
Troubleshooting Guides
Problem: Low Coupling Efficiency / Presence of Deletion Sequence
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient reactivity of coupling reagent | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. | These reagents are more effective for sterically hindered couplings and can significantly improve reaction rates and yields.[6] |
| Steric hindrance from the Tosyl group | Perform a "double coupling." After the initial coupling reaction, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling cycle. | This increases the probability of the coupling reaction going to completion by providing a fresh supply of activated amino acid. |
| Low concentration of reactants | Increase the concentration of the amino acid and coupling reagents (e.g., use 3-4 equivalents relative to the resin loading). | Higher concentrations can help to drive the reaction forward, especially for difficult couplings. |
| Suboptimal reaction time | Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress with a ninhydrin test. | Allowing more time for the reaction can help to overcome the slow kinetics of sterically hindered couplings. |
Problem: High Levels of Racemization
| Possible Cause | Troubleshooting Step | Rationale |
| Prolonged activation/coupling time | Optimize the reaction time. While longer times can improve coupling efficiency, they also increase the risk of racemization. Find a balance by monitoring the reaction. | Minimizing the time the activated amino acid exists in solution before coupling can reduce the opportunity for oxazolone formation, the primary pathway for racemization.[4] |
| Use of a strong base | If using a base like DIPEA, consider switching to a weaker base such as N-methylmorpholine (NMM) or collidine. | Stronger bases can more readily abstract the α-proton of the activated amino acid, leading to racemization. Weaker bases can minimize this side reaction. |
| Inappropriate coupling reagent/additive | Ensure the use of an additive like HOAt or OxymaPure if using a carbodiimide-based method. Consider phosphonium-based reagents like PyBOP, which are generally associated with lower racemization levels. | Additives form activated esters that are less prone to racemization. Phosphonium reagents often have a lower propensity for causing racemization compared to some uronium salts. |
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Arginine Derivatives
| Coupling Reagent Class | Examples | Expected Coupling Efficiency | Relative Rate | Propensity for Racemization | Notes |
| Carbodiimides (alone) | DCC, DIC | Low to Moderate | Slow | High | Generally not recommended for hindered couplings without additives. |
| Carbodiimides + Additives | DIC + HOBt/HOAt/Oxyma | Moderate to High | Moderate | Moderate to Low | Additives are crucial to suppress racemization and increase efficiency. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU | High | Fast | Low | Highly effective for most couplings. |
| Aminium/Uronium Salts (Azabenzotriazole-based) | HATU | Very High | Very Fast | Very Low | Often the reagent of choice for difficult and sterically hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Fast | Low | Excellent for hindered couplings with a low risk of racemization. |
Note: This table provides a qualitative summary based on established principles in peptide synthesis. Actual performance may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize coupling efficiency and minimize side reactions for the incorporation of this compound.
1. Resin Preparation:
- Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
- Drain the DMF.
2. Activation Mixture Preparation:
- In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.
- Briefly vortex or agitate the solution for 1-2 minutes to pre-activate the amino acid.
3. Coupling Reaction:
- Immediately add the activation mixture to the drained resin.
- Agitate the reaction vessel at room temperature for 2 to 4 hours.
4. Monitoring the Coupling:
- After the desired time, take a small sample of resin beads and perform a ninhydrin test.
- A negative result (yellow/colorless beads) indicates successful coupling.
- A positive result (blue beads) indicates incomplete coupling. If the result is positive, proceed to a second coupling.
5. Second Coupling (if necessary):
- Drain the reaction vessel.
- Wash the resin with DMF (3 x volume).
- Repeat steps 2 and 3 with a fresh batch of activated this compound.
6. Washing:
- Once the coupling is complete (negative ninhydrin test), drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 x volume) to remove any unreacted reagents and byproducts.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Logical relationships for successful this compound coupling.
References
- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Arginine Protection in Solid-Phase Peptide Synthesis: Fmoc-Arg(Pbf)-OH vs. H-Arg(Tos)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides is a critical step in the development of many therapeutics and research tools. The strongly basic and nucleophilic nature of the arginine guanidinium side chain necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of protecting group strategy profoundly impacts coupling efficiency, deprotection conditions, potential side reactions, and the overall success of the synthesis.
This guide provides an objective, data-driven comparison of two commonly employed protected arginine derivatives: Fmoc-Arg(Pbf)-OH , the cornerstone of modern Fmoc/tBu-based SPPS, and H-Arg(Tos)-OH , a long-standing choice for Boc/Bzl-based SPPS.
Core Principles: Orthogonal Protection Strategies
The fundamental difference in the application of Fmoc-Arg(Pbf)-OH and this compound lies in the orthogonal protection schemes they are designed for.[1] In SPPS, an orthogonal system uses protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups, and vice-versa.[2]
-
Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups, such as tert-butyl (tBu) and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, for permanent side-chain protection.[3] The Pbf group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[3]
-
Boc/Bzl Strategy: This strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and typically more acid-stable groups, like benzyl (Bzl) and p-toluenesulfonyl (Tosyl or Tos), for side-chain protection.[1] The Tosyl group is stable to the moderate acid conditions used for Boc removal but requires very strong acids, such as anhydrous hydrogen fluoride (HF), for its cleavage.[4][5]
Performance Comparison
The selection between Fmoc-Arg(Pbf)-OH and this compound is intrinsically linked to the choice between the Fmoc/tBu and Boc/Bzl SPPS strategies. The following table summarizes the key performance parameters for each in their respective standard protocols.
| Parameter | Fmoc-Arg(Pbf)-OH (in Fmoc/tBu SPPS) | This compound (in Boc/Bzl SPPS) |
| Nα-Protection Strategy | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Pbf (Acid-labile with TFA) | Tos (Acid-labile with HF) |
| Coupling Efficiency | Generally high, but can be affected by steric hindrance and δ-lactam formation.[6] | Generally high.[7] |
| Deprotection Conditions | Nα-Deprotection: 20% piperidine in DMF.[3] Side-Chain Deprotection: TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O) for 1-3 hours.[4][8] | Nα-Deprotection: 25-50% TFA in DCM.[2] Side-Chain Deprotection: Anhydrous HF, often with scavengers like anisole, for approximately 1 hour at 0°C.[4][9] |
| Primary Side Reactions | δ-Lactam Formation: Intramolecular cyclization of the activated arginine, leading to chain termination and des-Arg sequences.[6] Guanidinylation: Reaction of uronium-based coupling reagents with the deprotected N-terminus.[10] | Tryptophan Modification: Alkylation of tryptophan residues by the cleaved Tosyl group during HF deprotection.[9][11] Ornithine Formation: A potential side reaction during HF cleavage, though less common with Tos than with the NO₂ protecting group.[9] |
| Handling & Safety | Standard laboratory procedures. TFA is corrosive but manageable. | Requires specialized, HF-resistant apparatus and stringent safety protocols due to the high toxicity and corrosiveness of anhydrous HF.[3] |
Experimental Protocols
Fmoc-Arg(Pbf)-OH Coupling in Fmoc/tBu SPPS
This protocol describes a standard manual coupling cycle for incorporating Fmoc-Arg(Pbf)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using 20% piperidine in DMF and the resin is thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIEA to the solution to begin the activation. Pre-activation time should be minimized to reduce the risk of δ-lactam formation.[6]
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[6]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
This compound Coupling in Boc/Bzl SPPS
This protocol outlines a typical manual coupling cycle for this compound following Boc deprotection. Note that this compound is typically used as Boc-Arg(Tos)-OH for coupling.
Materials:
-
Boc-deprotected, neutralized peptide-resin
-
Boc-Arg(Tos)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: The N-terminal Boc group is removed with TFA in DCM, followed by washing and neutralization with a base like DIEA in DCM to yield the free amine.[1]
-
Activation: In a separate vessel, dissolve Boc-Arg(Tos)-OH and HBTU in DMF. Add DIEA to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: A Kaiser test can be used to monitor for reaction completion.
-
Washing: Following the coupling, wash the resin extensively with DMF and DCM to remove any residual reagents.
Key Experimental and Logical Workflows
The choice between Fmoc-Arg(Pbf)-OH and this compound dictates the entire SPPS workflow. The following diagrams illustrate the cyclical nature of each strategy.
Figure 1. Workflow for a single coupling cycle in Fmoc/tBu SPPS using Fmoc-Arg(Pbf)-OH.
Figure 2. Workflow for a single coupling cycle in Boc/Bzl SPPS using Boc-Arg(Tos)-OH.
Conclusion and Recommendations
The choice between Fmoc-Arg(Pbf)-OH and this compound is a choice between two distinct and well-established SPPS methodologies.
Fmoc-Arg(Pbf)-OH is the current standard for most research and development applications. The Fmoc/tBu strategy offers milder final cleavage conditions, avoiding the need for specialized HF apparatus and reducing safety risks.[3] While challenges such as δ-lactam formation exist, they can be mitigated through optimized protocols, including the use of efficient coupling reagents and careful control of pre-activation times.[6]
This compound remains a viable option within the Boc/Bzl SPPS framework. This strategy can be advantageous for the synthesis of certain "difficult" sequences or hydrophobic peptides where the repetitive TFA treatment in Fmoc-SPPS might be problematic.[12] However, the requirement for anhydrous HF for the final deprotection of the Tosyl group is a significant drawback in terms of safety, equipment, and potential side reactions with sensitive residues like tryptophan.[9][11]
For laboratories equipped for modern peptide synthesis, Fmoc-Arg(Pbf)-OH is the recommended choice for the routine incorporation of arginine due to its compatibility with the milder, more versatile, and widely adopted Fmoc/tBu SPPS strategy. The Boc/Bzl strategy with this compound should be considered primarily for specific applications where the Fmoc/tBu approach has proven to be suboptimal and the necessary safety infrastructure for handling HF is in place.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. biosynth.com [biosynth.com]
A Comparative Guide to H-Arg(Tos)-OH and Boc-Arg(Tos)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical determinant of success in peptide synthesis. For the incorporation of arginine, a positively charged amino acid crucial for the structure and function of many peptides, the choice of protecting group strategy is paramount. This guide provides an objective comparison of two commercially available arginine derivatives: H-Arg(Tos)-OH and Nα-Boc-Arg(Tos)-OH. While both share the same tosyl (Tos) protection on the side-chain guanidino group, the presence or absence of the Nα-tert-butyloxycarbonyl (Boc) group dictates their applicability and performance in peptide synthesis workflows.
Executive Summary
Boc-Arg(Tos)-OH is the standard, widely utilized building block in Boc-based solid-phase peptide synthesis (SPPS).[][2] Its Nα-Boc group provides temporary protection, allowing for sequential and controlled peptide chain elongation.[3] It generally exhibits high coupling efficiency and is less prone to side reactions like δ-lactam formation compared to other arginine derivatives.[4] However, the robust tosyl side-chain protection necessitates the use of harsh hydrofluoric acid (HF) for its removal, which can be a significant drawback for sensitive peptides or laboratories not equipped for HF cleavage.[4]
This compound , lacking the Nα-Boc protection, is not suitable for standard stepwise solid-phase synthesis. Its free α-amino group would lead to uncontrolled polymerization during coupling reactions. Its primary utility is likely in specific solution-phase synthesis scenarios, such as the synthesis of dipeptides or for fragment condensation where it serves as the C-terminal amino acid. However, a significant lack of published experimental data on its performance in these applications makes a direct, quantitative comparison with Boc-Arg(Tos)-OH challenging.
Chemical Properties at a Glance
A summary of the key chemical properties of this compound and Boc-Arg(Tos)-OH is presented below.
| Property | This compound | Boc-Arg(Tos)-OH |
| Molecular Formula | C₁₃H₂₀N₄O₄S | C₁₈H₂₈N₄O₆S |
| Molecular Weight | 328.39 g/mol | 428.50 g/mol |
| Structure | Arginine with a tosyl-protected side chain and a free α-amino group. | Arginine with a tosyl-protected side chain and a Boc-protected α-amino group.[] |
| Primary Application | Limited, likely for specific solution-phase synthesis or as a C-terminal residue in fragment condensation. | Standard building block in Boc-based solid-phase peptide synthesis (SPPS).[2] |
| Solubility | Generally soluble in aqueous solutions and polar organic solvents. | Good solubility in polar organic solvents used in peptide synthesis.[] |
Performance Comparison: A Tale of Two Strategies
The core difference between these two molecules lies in the presence of the Nα-Boc protecting group on Boc-Arg(Tos)-OH. This dictates their utility in peptide synthesis.
Boc-Arg(Tos)-OH: The Workhorse of Boc-SPPS
Boc-Arg(Tos)-OH is a cornerstone of the Boc/Bzl protection strategy in SPPS. The Boc group is stable during coupling but can be selectively removed with a moderately strong acid like trifluoroacetic acid (TFA), exposing the N-terminal amine for the next coupling cycle.[3]
Coupling Efficiency: Boc-Arg(Tos)-OH is known for its generally high coupling efficiency in SPPS.[4] While specific quantitative data from a single comparative study is scarce, its widespread and successful use in the synthesis of numerous peptides attests to its reliability. Difficult couplings can arise depending on the sequence, but Boc-Arg(Tos)-OH itself is not typically considered a "difficult" amino acid to couple.[5]
Side Reactions: A significant side reaction for activated arginine derivatives is the intramolecular cyclization to form a δ-lactam, which terminates the peptide chain.[4] The tosyl protecting group on Boc-Arg(Tos)-OH provides robust protection that minimizes this side reaction, contributing to higher yields of the desired full-length peptide compared to derivatives with other side-chain protecting groups like di-Boc.[4]
Deprotection: The major drawback of the tosyl group is its stability. Complete removal requires strong, hazardous acids like liquid hydrogen fluoride (HF).[4] This can be a significant limitation, as HF can degrade sensitive peptides and requires specialized, corrosion-resistant equipment.
This compound: A Niche Player
The absence of an Nα-protecting group on this compound makes it unsuitable for the stepwise elongation of a peptide chain in SPPS. During the activation of the incoming amino acid's carboxyl group, the free α-amino group of this compound would react, leading to self-condensation and a mixture of unwanted oligomers.
Potential Applications:
-
Solution-Phase Dipeptide Synthesis: this compound could be coupled with an Nα-protected amino acid in solution to form a dipeptide.
-
C-Terminal Residue in Fragment Condensation: A protected peptide fragment with an activated C-terminus could be coupled to this compound in solution.
Without specific experimental data, it is difficult to assess the efficiency and purity of peptides synthesized using this compound. The coupling reaction would require careful control of stoichiometry and reaction conditions to minimize side reactions.
Experimental Protocols
Detailed experimental protocols for the use of Boc-Arg(Tos)-OH in SPPS are well-established. A general protocol is provided below. Due to the lack of specific literature, a theoretical protocol for the use of this compound in a solution-phase coupling is also presented for illustrative purposes.
Protocol 1: Boc-Arg(Tos)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)
Objective: To incorporate a Boc-Arg(Tos)-OH residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Arg(Tos)-OH
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIEA in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and add fresh 50% TFA/DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization: Wash the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Coupling:
-
In a separate vessel, dissolve Boc-Arg(Tos)-OH (2-4 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution and allow for a short pre-activation (1-2 minutes).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Treat the final peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the tosyl and other side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and safety protocols).
-
Protocol 2: Hypothetical Solution-Phase Coupling of this compound
Objective: To synthesize a dipeptide by coupling an Nα-protected amino acid to this compound.
Materials:
-
Nα-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling reagent (e.g., DCC or EDC/HOBt)
-
Base (e.g., DIEA or N-Methylmorpholine - NMM)
-
Anhydrous solvents (e.g., DCM, DMF)
-
Reagents for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
Procedure:
-
Activation of Protected Amino Acid:
-
Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C and add DCC (1.1 eq).
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) and DIEA (1.0 eq) in anhydrous DMF.
-
Slowly add the activated Boc-Ala-OH solution to the this compound solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected performance characteristics based on available literature and chemical principles. Quantitative data for this compound is not available and is therefore marked as "Not Available."
| Performance Metric | This compound | Boc-Arg(Tos)-OH |
| Typical Application | Solution-phase synthesis | Solid-phase peptide synthesis (Boc-SPPS) |
| Coupling Efficiency | Not Available (Highly dependent on specific reaction conditions) | Generally High[4] |
| Propensity for δ-Lactam Formation | Low (Side-chain is protected) | Low[4] |
| Key Side Reactions | Potential for Nα-acylation and oligomerization if not used as the C-terminal residue. | Modification of sensitive residues (e.g., Tryptophan) by the cleaved tosyl group during HF cleavage.[4] |
| Nα-Deprotection Method | Not Applicable | 50% TFA in DCM |
| Side-Chain Deprotection | Anhydrous HF | Anhydrous HF[4] |
| Ease of Use | Requires careful control in solution-phase; not suitable for automated SPPS. | Well-established protocols for both manual and automated SPPS.[3] |
| Safety Considerations | Standard laboratory procedures for handling chemicals. | Requires specialized equipment and stringent safety protocols for handling HF.[4] |
Visualizing the Workflow
The following diagrams illustrate the conceptual workflows for utilizing Boc-Arg(Tos)-OH in a standard SPPS cycle and the theoretical application of this compound in a solution-phase coupling.
References
The Veteran vs. The Vanguard: A Cost-Effectiveness Analysis of H-Arg(Tos)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of protecting group for the arginine side chain is a critical decision with significant implications for both cost and final product purity. This guide provides an objective comparison of the traditional H-Arg(Tos)-OH with its more modern counterparts, primarily H-Arg(Pbf)-OH, offering a comprehensive analysis of their cost-effectiveness supported by experimental data and detailed protocols.
The guanidinium side chain of arginine, with its high basicity, necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The ideal protecting group should be stable during the iterative coupling and deprotection cycles of peptide chain elongation, yet readily and cleanly removable during the final cleavage from the resin. For decades, the tosyl (Tos) group has been a reliable workhorse in Boc-based SPPS. However, with the prevalence of Fmoc chemistry, sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) have gained widespread adoption. This guide will dissect the trade-offs between these choices, empowering researchers to make informed decisions based on their specific synthetic challenges and budgetary constraints.
Performance Comparison: A Balancing Act of Stability, Lability, and Cost
The selection of an arginine protecting group is a multifaceted decision that directly impacts the cost of raw materials, the efficiency of the synthesis, and the purity of the final peptide. While H-Arg(Pbf)-OH is often touted for its milder cleavage conditions, this compound presents a compelling case from a cost perspective.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for comparing this compound and H-Arg(Pbf)-OH in the context of Fmoc-based solid-phase peptide synthesis.
| Parameter | This compound | H-Arg(Pbf)-OH | H-Arg(Mts)-OH |
| Relative Cost per gram | ~$20 - $50 | ~$100 - $200+ | ~$80 - $150 |
| Typical Coupling Efficiency | >98% | >99% | >98% |
| Deprotection (Cleavage) Conditions | Strong acids (e.g., HF) | Moderate acids (e.g., TFA) | Strong acids (e.g., TFMSA/TFA) |
| Cleavage Time | 1 - 2 hours | 2 - 4 hours | 1 - 2 hours |
| Crude Peptide Purity (Model Peptides) | Variable, sequence-dependent | Generally high (>70%) | Variable, sequence-dependent |
| Key Side Reactions | Tryptophan modification by released tosyl groups. | δ-lactam formation during activation, tryptophan alkylation. | Sulfonation of sensitive residues. |
Note: The cost estimates are based on publicly available catalog prices from various suppliers and can vary based on purity, scale, and vendor. Crude purity is highly dependent on the peptide sequence, length, and synthesis conditions.
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols for peptide synthesis, cleavage, and analysis are essential.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the synthesis of a model peptide on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Cleavage and Deprotection Protocols
1. Cleavage of Peptides with Arg(Pbf)
-
Cleavage Cocktail (Reagent K): A common cocktail for peptides containing sensitive residues consists of Trifluoroacetic acid (TFA): 82.5%, Water: 5%, Phenol: 5%, Thioanisole: 5%, and 1,2-Ethanedithiol (EDT): 2.5%.
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cooled cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-4 hours. The exact time depends on the number of Arg(Pbf) residues.
-
Filter the cleavage solution away from the resin beads into a cold centrifuge tube.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice more to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
2. Cleavage of Peptides with Arg(Tos)
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF).
-
Scavengers: A mixture of p-cresol and p-thiocresol is commonly used to protect sensitive residues.
-
Procedure (to be performed in a specialized HF cleavage apparatus):
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add the appropriate scavengers.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill a calculated amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Precipitate, wash, and dry the crude peptide as described for the TFA cleavage.
-
Visualizing the Workflow and Decision Logic
To further clarify the processes and aid in decision-making, the following diagrams illustrate the experimental workflow and the logical considerations when choosing an arginine protecting group.
Conclusion: A Strategic Choice Based on Project Needs
The choice between this compound and H-Arg(Pbf)-OH is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide synthesis project.
This compound remains a highly cost-effective option, particularly for large-scale synthesis or when budgetary constraints are a primary concern. Its robust protection is well-suited for many sequences. However, the requirement for harsh HF cleavage conditions necessitates specialized equipment and can be detrimental to peptides containing sensitive residues.
H-Arg(Pbf)-OH , while significantly more expensive, offers the considerable advantage of milder cleavage conditions using TFA. This makes it the preferred choice for the synthesis of complex, sensitive peptides, especially those containing tryptophan, where the risk of modification by tosyl byproducts is a concern. The higher cost of the raw material can often be justified by higher purity of the crude product, which may reduce downstream purification costs.
Ultimately, researchers must weigh the economic advantages of this compound against the synthetic flexibility and milder deprotection offered by H-Arg(Pbf)-OH. For routine, cost-sensitive syntheses of robust peptides, the traditional tosyl protection holds its ground. For complex, high-value peptides where purity and the integrity of sensitive residues are paramount, the investment in Pbf protection is often a prudent one.
A Comparative Guide to Analytical Methods for Assessing H-Arg(Tos)-OH Purity
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of protected amino acids is a critical determinant of the final peptide's quality, yield, and biological activity. H-Arg(Tos)-OH (Nα-Tosyl-L-arginine) is a key building block, and ensuring its purity is paramount to prevent the introduction of impurities that can complicate synthesis and purification processes. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data.
Comparison of Key Analytical Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Chemical purity (area %), detection of related substance impurities. | ≥98.0% (area %) | High resolution, quantitative, robust, and widely available. | Requires a chromophore for UV detection, may not resolve all impurities from the main peak. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Enantiomeric purity (e.g., D-isomer content). | Specification for L-enantiomer. | Crucial for ensuring stereochemical integrity. | Requires specialized chiral columns and method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Molecular weight confirmation, identification of impurities by mass. | Confirms identity and impurity masses. | High specificity and sensitivity, provides molecular weight information.[1] | Quantitative accuracy can be lower than HPLC-UV without careful calibration. |
| Quantitative NMR (qNMR) Spectroscopy | Proportionality of NMR signal area to the number of nuclei. | Absolute purity, structural confirmation, and identification of impurities with known structures. | Can provide an absolute purity value. | Non-destructive, provides structural information, does not require a reference standard of the analyte for quantification (with an internal standard).[2][3] | Lower sensitivity compared to HPLC, requires a well-characterized internal standard for absolute quantification. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Qualitative assessment of purity and presence of impurities. | ≥98.0% | Simple, rapid, and inexpensive for preliminary screening. | Not quantitative, lower resolution than HPLC. |
| Elemental Analysis (CHN) | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Elemental composition, can indicate the presence of inorganic impurities or residual solvents. | Conforms to theoretical values. | Provides information on the elemental composition. | Not specific for organic impurities, requires a relatively large amount of sample. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and laboratory conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound and quantify related substance impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 220 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., based on polysaccharide derivatives)
Reagents:
-
Mobile Phase: A mixture of hexane/isopropanol or other suitable solvents for normal-phase chromatography. The exact composition must be optimized for the specific CSP.
-
Sample Diluent: Mobile phase
Procedure:
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 220 nm or other appropriate wavelength.
-
-
Data Analysis: The enantiomeric purity is determined by the area percentage of the L-enantiomer peak relative to the total area of both enantiomer peaks.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Common Impurities in this compound
Understanding potential impurities is crucial for developing robust analytical methods. Common impurities in protected amino acids like this compound can arise from the synthesis of the material itself or from degradation during storage.[5][6]
-
Related Amino Acid Impurities: Unprotected arginine, or arginine with incomplete tosyl protection.
-
Enantiomeric Impurity: The presence of the D-enantiomer, H-D-Arg(Tos)-OH.
-
Residual Solvents: Solvents used in the synthesis and purification process.
-
By-products from Synthesis: Impurities formed during the tosylation of arginine.
Workflow for Purity Assessment
A logical workflow ensures a comprehensive evaluation of this compound purity.
Caption: Workflow for the analytical assessment of this compound purity.
Conclusion
A multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. While RP-HPLC is the workhorse for determining chemical purity, it should be complemented by other techniques. Chiral HPLC is indispensable for confirming the enantiomeric integrity, LC-MS is crucial for identifying unknown impurities, and qNMR offers an orthogonal method for determining absolute purity. By employing a combination of these methods, researchers can ensure the high quality of this compound, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with H-Arg(Tos)-OH versus H-Arg(Pbf)-OH
For researchers, scientists, and drug development professionals, the synthesis of arginine-containing peptides is a common yet challenging task. The choice of the protecting group for the guanidino side chain of arginine is a critical factor that significantly influences the purity of the final peptide product. This guide provides an objective comparison of peptides synthesized using the tosyl (Tos) protected arginine, H-Arg(Tos)-OH, versus the more modern 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protected arginine, H-Arg(Pbf)-OH, with a focus on their analysis by High-Performance Liquid Chromatography (HPLC).
The selection of a suitable protecting group for arginine's side chain is a trade-off between stability during synthesis and the ease of removal during the final cleavage step. While this compound offers robust protection, it necessitates harsh cleavage conditions, which can lead to side reactions and a more complex impurity profile in the final peptide. In contrast, H-Arg(Pbf)-OH is designed for milder cleavage, generally resulting in a cleaner crude product and higher purity of the desired peptide.[1]
Performance Comparison of Arginine Protecting Groups
The choice of the arginine protecting group has a direct impact on the impurity profile of the crude peptide as analyzed by HPLC. Key factors to consider are the lability of the protecting group under acidic conditions, which dictates the harshness of the cleavage cocktail, and the potential for the cleaved protecting group to generate reactive cations that can cause side reactions with sensitive amino acid residues like tryptophan.
| Feature | This compound | H-Arg(Pbf)-OH |
| Nα-Protection Strategy | Boc or Fmoc | Boc or Fmoc |
| Relative Acid Lability | Low | High |
| Typical Cleavage Conditions | Strong acid (e.g., liquid HF) | Milder acid (e.g., TFA cocktail) |
| Typical Cleavage Time | ~1 hour | 1.5 - 3 hours |
| Estimated Crude Purity | Variable | >70% |
| Key Advantages | Robust protection | Milder cleavage reduces side reactions |
| Key Disadvantages | Harsh cleavage can degrade sensitive peptides; Released tosyl groups can modify tryptophan residues.[1] | Can be sterically bulky, potentially affecting coupling efficiency in some sequences. |
Experimental Protocols
To ensure an objective comparison, standardized experimental protocols for the synthesis of a model peptide, its cleavage, and subsequent HPLC analysis are essential.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., H-Ala-Arg-Gly-NH₂)
This protocol outlines a general procedure for the manual synthesis of a model tripeptide on a Rink Amide resin using Fmoc chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (loading ~0.7 mmol/g) in a reaction vessel with 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Repeat Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Arginine):
-
For this compound based synthesis (assuming Fmoc variant for consistency): In a separate vial, dissolve Fmoc-Arg(Tos)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
For H-Arg(Pbf)-OH based synthesis: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the respective activated arginine solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Repeat Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Final Wash: Wash the peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
Peptide Cleavage and Deprotection
The cleavage and deprotection step is where the major differences between using this compound and H-Arg(Pbf)-OH become apparent.
Cleavage of Peptide Synthesized with H-Arg(Pbf)-OH:
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[2]
-
Procedure:
-
Add the cooled cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 1.5-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Cleavage of Peptide Synthesized with this compound:
-
Cleavage Cocktail: Anhydrous liquid Hydrogen Fluoride (HF).
-
Procedure (Requires specialized HF cleavage apparatus and stringent safety precautions):
-
Place the dried peptide-resin in the HF apparatus reaction vessel.
-
Add scavengers (e.g., anisole).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the peptide with cold diethyl ether.
-
HPLC Analysis of Crude Peptides
The purity of the crude peptides obtained from both syntheses is assessed using reverse-phase HPLC (RP-HPLC).
-
HPLC System: A standard RP-HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Visualizing the Workflows
The following diagrams illustrate the key experimental workflows and the logical relationship between the choice of arginine protecting group and the resulting peptide purity.
Conclusion
The choice between this compound and H-Arg(Pbf)-OH for peptide synthesis has significant implications for the purity of the final product, as determined by HPLC analysis. While this compound provides robust protection for the guanidino group, the necessity of harsh HF cleavage conditions often leads to the formation of side products and a more complex crude peptide mixture. This can complicate purification and reduce the overall yield of the desired peptide.
In contrast, H-Arg(Pbf)-OH, with its greater acid lability, allows for milder cleavage using standard TFA-based cocktails. This gentler approach minimizes side reactions, resulting in a cleaner crude product with higher purity, which is readily verifiable by HPLC analysis. For the synthesis of peptides, particularly those containing sensitive residues, H-Arg(Pbf)-OH is generally the superior choice for achieving high purity and simplifying downstream purification efforts.
References
Confirming Arg(Tos) Incorporation in Synthetic Peptides: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of protected amino acids is a critical checkpoint. This guide provides a comparative analysis of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)—for the confirmation of tosylated arginine, Arg(Tos), incorporation. This guide presents a detailed comparison of their performance, supported by experimental protocols and data-driven insights to aid in the selection of the most appropriate analytical method.
The tosyl (Tos) protecting group, with a monoisotopic mass of 154.0089 Da, is frequently used to shield the guanidinium group of arginine during solid-phase peptide synthesis (SPPS). Its complete incorporation and eventual removal are crucial for the synthesis of the target peptide with high fidelity. Mass spectrometry stands as the gold standard for verifying the molecular weight of the peptide at various stages, thereby confirming the presence of the Arg(Tos) modification.
Performance Comparison: MALDI-TOF vs. ESI-LC-MS
The choice between MALDI-TOF and ESI-LC-MS for confirming Arg(Tos) incorporation depends on several factors, including the required level of detail, sample complexity, and desired throughput. While both techniques can effectively determine the molecular weight of the peptide, they offer distinct advantages and disadvantages in this specific application.
| Feature | MALDI-TOF | ESI-LC-MS |
| Primary Use | Rapid molecular weight determination of intact peptides. | Detailed characterization, including confirmation of sequence and modifications. |
| Resolution & Mass Accuracy | Good resolution and mass accuracy, typically sufficient for confirming the mass shift of the Tosyl group. | Excellent resolution and high mass accuracy, allowing for unambiguous confirmation of elemental composition. |
| Sensitivity | High sensitivity, capable of detecting samples at very low concentrations.[1] | High sensitivity, particularly when coupled with modern mass analyzers.[2] |
| Sample Preparation | Relatively simple, involving co-crystallization of the peptide with a matrix. | More complex, requiring solubilization of the peptide in a suitable solvent for infusion or LC separation. |
| Throughput | High throughput, suitable for screening a large number of samples quickly. | Lower throughput due to the chromatographic separation step. |
| Fragmentation (MS/MS) | Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) can be used for fragmentation, but may be less efficient for peptides with bulky protecting groups. | CID, Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) provide robust fragmentation for sequence confirmation. |
| Data Interpretation | Generally straightforward for intact mass confirmation. | Can be more complex, but provides richer information including retention time and fragmentation patterns. |
| Impurity Analysis | Can identify major impurities but may struggle with co-eluting species. | Superior for separating and identifying impurities due to the chromatographic front-end.[3] |
Experimental Protocols
Sample Preparation for Mass Spectrometry
1. Cleavage from Resin: Following solid-phase synthesis, the peptide is cleaved from the resin. A common cleavage cocktail for peptides containing Arg(Tos) is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). For example, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used.[3] The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
2. Precipitation and Purification: The cleaved peptide is then precipitated using cold diethyl ether. The crude peptide is pelleted by centrifugation, washed with cold ether, and then dried. For mass spectrometry analysis, the crude or purified peptide is dissolved in a suitable solvent.
-
For MALDI-TOF: The peptide is typically dissolved in a solution of 0.1% TFA in 50% acetonitrile/water. This solution is then mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on the MALDI target plate and allowed to co-crystallize.
-
For ESI-LC-MS: The peptide is dissolved in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water.
Mass Spectrometry Analysis
MALDI-TOF Mass Spectrometry Protocol:
-
Sample Spotting: Mix the peptide solution (1 µL) with the matrix solution (1 µL) directly on the MALDI target plate. Allow the mixture to air dry.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights.
-
Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode. The expected mass of the Arg(Tos)-containing peptide will be the mass of the unprotected peptide plus 154.01 Da for each incorporated Arg(Tos) residue.
ESI-LC-MS Mass Spectrometry Protocol:
-
Chromatographic Separation: Inject the peptide solution onto a C18 reverse-phase column. Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry Detection: The eluent is introduced into the electrospray source. Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Data Analysis: The deconvoluted mass spectrum will show the molecular weight of the peptide. The presence of the Arg(Tos) group is confirmed by the observed mass shift. For further confirmation, tandem mass spectrometry (MS/MS) can be performed on the precursor ion.
Expected Fragmentation
In tandem mass spectrometry (MS/MS), the fragmentation pattern can provide definitive evidence of Arg(Tos) incorporation. While the bulky and charged nature of the Arg(Tos) side chain can influence fragmentation, key observations include:
-
Intact Protecting Group: In many cases, the Tosyl group will remain attached to the arginine residue on the b- and y-ions, resulting in a corresponding mass shift in the fragment ions.
-
Neutral Loss: A potential neutral loss of the tosyl group (155.0 Da as toluenesulfinic acid or related fragments) from the precursor or fragment ions may be observed.
-
Backbone Fragmentation: The presence of a comprehensive series of b- and y-ions with the expected mass of the Arg(Tos) residue confirms its position within the peptide sequence. The basicity of the arginine side chain, even when protected, can direct fragmentation.[4]
Visualizing the Workflow
Conclusion
Both MALDI-TOF and ESI-LC-MS are powerful techniques for confirming the incorporation of Arg(Tos) in synthetic peptides.
-
MALDI-TOF is the method of choice for rapid, high-throughput screening where the primary goal is to quickly verify the molecular weight of the target peptide. Its simple sample preparation and fast analysis times are significant advantages.
-
ESI-LC-MS provides a more comprehensive analysis, offering higher resolution, superior impurity profiling, and the ability to perform detailed fragmentation analysis for unambiguous sequence confirmation. This makes it ideal for in-depth characterization and for troubleshooting problematic syntheses.
The selection of the appropriate technique will ultimately depend on the specific requirements of the research, balancing the need for speed and throughput with the demand for detailed structural information.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Yields of Arginine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthesis yields for various arginine derivatives, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility. The information is intended to assist researchers in selecting optimal synthetic routes for their specific applications in drug development and scientific investigation.
Comparative Yield Data of Arginine Derivatives
The following table summarizes the reported yields for different classes of arginine derivatives synthesized through various methods. This allows for a direct comparison of the efficiency of these synthetic routes.
| Arginine Derivative Class | Synthesis Method | Reported Yield (%) |
| Imine Derivatives | Chemical Synthesis (Condensation) | 62 - 90[1] |
| Nα-Acyl L-Arginine Ethyl Esters | Chemical Synthesis (Schotten-Baumann) | 80 - 85[2] |
| N-acetyl-L-arginine Ethyl Ester | Enzymatic Synthesis (Bovine Trypsin) | 79.3 (maximal conversion)[3] |
| Arginine N-alkyl Amides | Enzymatic Synthesis (Papain) | 81 - 89 (before purification)[4] |
| 53 - 77 (overall yield after purification)[4] | ||
| Arginine N-alkyl Esters | Enzymatic Synthesis (Papain) | 86 - 89 (before purification)[4] |
| L-arginine alpha-ketoglutarate (AAKG) | Chemical Synthesis (Direct Crystallization) | 53.3 - 62.9 (total recovery)[5] |
| Chemical Synthesis (Spray Drying) | 94 - 97[6] | |
| DBCO-functionalized L-arginine | Chemical Synthesis | Yield not specified, multi-step synthesis[7][8] |
| Lauroyl Arginine Ethyl Ester HCl | Chemical Synthesis | 97.3[9] |
Experimental Protocols
Detailed methodologies for the synthesis of key arginine derivatives are provided below.
Synthesis of Imine Derivatives of L-Arginine
This protocol describes the synthesis of imine derivatives (Schiff bases) of L-arginine through condensation with various aromatic aldehydes.[10]
Materials:
-
L-arginine
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-nitrobenzaldehyde)
-
Methanol
-
Dichloromethane
Procedure:
-
Suspend L-arginine (1 mmol) in methanol and reflux to increase solubility.
-
Slowly add the aromatic aldehyde (1 mmol) to the refluxing solution under continuous stirring.
-
Maintain the reaction mixture at reflux for 4-8 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (8:2, v/v) and visualization under UV light at 254 nm.
-
Upon completion, the reaction mixture will be a clear solution.
-
Remove the solvent under reduced pressure.
-
The residue is then precipitated, filtered, and dried to yield the imine derivative.
Synthesis of Nα-Acyl L-Arginine Ethyl Esters (Schotten-Baumann Reaction)
This protocol outlines the synthesis of Nα-Acyl L-Arginine ethyl esters, a class of cationic surfactants, via the Schotten-Baumann reaction.[2]
Step 1: Preparation of L-Arginine Ethyl Ester Dihydrochloride
-
Charge a 500ml round bottom flask with 250ml of ethyl alcohol.
-
Add 0.25 equivalents of L-Arginine HCl at room temperature.
-
Slowly add 1.25 equivalents of thionyl chloride while controlling the exothermic reaction.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours.
-
After completion, continuously remove ethanol under vacuum with intermediate additions of dry ethanol.
-
Cool the residual mass to obtain crude L-Arginine ethyl ester dihydrochloride.
Step 2: Acylation via Schotten-Baumann Reaction
-
Dissolve the crude L-Arginine ethyl ester dihydrochloride in water.
-
Adjust the pH of the solution to 5.5-7 by adding aqueous sodium hydroxide.
-
Cool the solution to 10-15°C.
-
Drop-wise, add 0.96 equivalents of the corresponding long-chain acid chloride.
-
Maintain stirring for an additional two hours after the addition is complete.
-
Adjust the final pH to 5.5-7 with hydrochloric acid or sodium hydroxide.
-
The crude product is obtained by filtration or distillation. For example, N-α-Octanoyl-L-Arginine ethyl ester was obtained with an 85% yield.[2]
Enzymatic Synthesis of Arginine N-alkyl Amides
This protocol details a novel enzymatic approach for synthesizing arginine N-alkyl amides using papain.[4]
Materials:
-
Nα-benzyloxycarbonyl-arginine methyl ester (Z-Arg-OMe) as the acyl-donor.
-
Long-chain alkyl amine (e.g., dodecylamine).
-
Papain deposited on a solid support (e.g., polyamide).
-
Acetonitrile.
-
Aqueous buffer.
Procedure:
-
The reaction is carried out in acetonitrile with an aqueous buffer content of 0 to 1% (v/v).
-
The reaction temperature is maintained at 25°C.
-
Papain deposited onto polyamide is used as the catalyst.
-
The substrates, Z-Arg-OMe and the fatty amine, are added to the reaction medium.
-
The reaction is monitored for product formation.
-
The highest yields (81-89%) are obtained under these optimized conditions.[4]
-
Post-reaction, the product undergoes Nα-benzyloxycarbonyl group (Z) deprotection and purification, resulting in overall yields of 53 to 77%.[4]
Synthesis of L-arginine alpha-ketoglutarate (AAKG)
This protocol describes a high-yield synthesis of L-arginine α-ketoglutarate (2:1) via spray drying.[6]
Materials:
-
Purified and concentrated α-ketoglutaric acid solution.
-
Solid L-arginine.
-
Water.
Procedure:
-
Add the purified and concentrated α-ketoglutaric acid solution to a reactor.
-
Adjust the concentration by adding water.
-
Add two equivalent moles of solid L-arginine while stirring the reaction mixture.
-
Control the temperature to dissolve all solids and form a pH 6.5-7 solution of L-arginine α-ketoglutarate 2:1.
-
The final product is obtained directly via spray drying with a reported yield of 97%.[6]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involving arginine and its derivatives.
Caption: Workflow for Nα-Acyl L-Arginine Ethyl Ester Synthesis.
References
- 1. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 2. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102020593B - Process for preparing L-arginine-alpha-ketoglutarate (AAKG) from fermentation liquor through direct crystallization - Google Patents [patents.google.com]
- 6. US20120095261A1 - Process for preparation of alpha-ketoglutaric acid - Google Patents [patents.google.com]
- 7. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN107400069A - A kind of preparation method of lauroyl arginine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 10. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to Arginine Side Chain Protection: Unveiling the Advantages of the Tosyl Group
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The highly basic and nucleophilic nature of the arginine side chain's guanidinium group necessitates robust protection to prevent unwanted side reactions and ensure the desired peptide sequence is achieved with high purity and yield. This guide provides an objective comparison of the traditional p-toluenesulfonyl (Tosyl, Tos) protecting group with modern alternatives, supported by experimental data, to aid in the rational design of peptide synthesis strategies.
The choice of a protecting group for arginine's side chain is a delicate balance between stability during chain elongation and the ease and cleanliness of its removal during the final cleavage step. While newer protecting groups have gained popularity, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the Tosyl group, a stalwart of Boc-based strategies, continues to offer distinct advantages in specific contexts.
Performance Comparison of Arginine Protecting Groups
The selection of a protecting group directly impacts the crude purity of the synthesized peptide. Key considerations include the lability of the group under acidic conditions, its steric hindrance which can affect coupling efficiency, and its propensity to generate reactive species that can lead to side reactions with sensitive amino acid residues.
| Protecting Group | Primary Synthesis Strategy | Acid Lability | Typical Cleavage Conditions | Crude Purity | Advantages | Disadvantages |
| Tosyl (Tos) | Boc | Low | Strong acid (e.g., HF) | Variable | Provides robust protection, preventing side reactions during synthesis. | Requires harsh cleavage conditions that can degrade sensitive peptides; released Tosyl groups can modify tryptophan residues.[1][2] |
| Pbf | Fmoc | High | TFA (1.5 - 3 hours) | >70% | High acid lability allows for milder and shorter cleavage times, reducing side reactions.[3] Less prone to reattachment to tryptophan compared to Pmc. | Can be sterically bulky, potentially impacting coupling efficiency in some sequences. |
| Pmc | Fmoc | Medium | TFA (2 - 6 hours) | 40-60% | More acid labile than Mtr. | Requires longer cleavage times than Pbf, increasing the risk of side reactions.[2] |
| NO2 | Boc/Fmoc | Very Low (Acid Stable) | Reduction (e.g., SnCl2) or HF | Variable | Very stable, preventing side reactions like δ-lactam formation.[1][4] | Harsh removal conditions (reduction) can lead to side reactions, including the formation of ornithine residues.[2] |
Experimental Data Highlight: A comparative study on the cleavage of an arginine-containing peptide demonstrated that a 3-hour treatment with Trifluoroacetic acid (TFA) resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc), highlighting the superior performance of Pbf in Fmoc-based synthesis under these conditions.[2][3]
The Enduring Advantages of Tosyl Protection
Despite the requirement for strong acid cleavage, the Tosyl group offers key benefits:
-
Robust Protection: The Tos group provides exceptional stability throughout the synthesis process, effectively preventing side reactions at the guanidinium group.[1] This is particularly advantageous in the synthesis of long or complex peptides where multiple coupling and deprotection cycles are required.
-
Compatibility with Boc-SPPS: Tosyl-protected arginine is a cornerstone of Boc-based solid-phase peptide synthesis. The harsh Hydrogen Fluoride (HF) cleavage conditions required for Tos deprotection are standard in this strategy for the simultaneous removal of other side-chain protecting groups and cleavage from the resin.[5][6]
-
Prevention of δ-Lactam Formation: While a significant issue with some other protecting groups, the robust nature of the Tosyl group minimizes the risk of intramolecular cyclization that leads to δ-lactam formation during the activation of the arginine residue for coupling.[7]
Experimental Protocols
To provide a practical comparison, detailed methodologies for the cleavage of peptides containing Arg(Tos), Arg(Pbf), and Arg(NO2) are outlined below.
Protocol 1: HF Cleavage of Peptides with Arg(Tos)
This procedure requires specialized equipment and stringent safety precautions due to the hazardous nature of liquid Hydrogen Fluoride (HF). It should only be performed by experienced personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Cleavage Cocktail:
-
Anhydrous liquid Hydrogen Fluoride (HF)
-
Scavengers: Anisole or thioanisole (to protect tryptophan and other sensitive residues). A typical mixture is HF/anisole 9:1 (v/v).[2][5]
Procedure:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavengers. For peptides containing tryptophan, thioanisole is recommended to prevent modification by the released tosyl group.[2]
-
Cool the apparatus to approximately 0°C.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 45-60 minutes. For peptides with multiple Arg(Tos) residues, the reaction time may be extended.[5][6]
-
After the reaction, the HF is carefully removed by evaporation under a vacuum.
-
The crude peptide is then precipitated from the resin using a suitable solvent, such as cold diethyl ether, and collected by filtration or centrifugation.
-
The peptide is washed with cold ether to remove scavengers and byproducts and then dried.
Protocol 2: TFA Cleavage of Peptides with Arg(Pbf)
Cleavage Cocktail (Reagent K or similar):
-
Trifluoroacetic Acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5% (scavenger)
-
Water: 2.5%[1]
Procedure:
-
Swell the peptide-resin in a suitable solvent like Dichloromethane (DCM) and then wash thoroughly.
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.
-
Agitate the mixture at room temperature for 1.5 to 3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove scavengers and organic impurities.
-
Dry the peptide pellet under vacuum.
Protocol 3: Reductive Cleavage of Peptides with Arg(NO2)
This protocol allows for the on-resin deprotection of the nitro group, offering an orthogonal strategy.
Deprotection Reagent:
-
2 M Tin(II) chloride (SnCl2)
-
0.04 M Phenol
-
0.2 M aqueous HCl in 2-Methyltetrahydrofuran (2-MeTHF)[1][8]
Procedure:
-
After peptide synthesis, while the peptide is still attached to the resin, wash the resin thoroughly.
-
Add the SnCl2 deprotection solution to the peptidyl-resin.
-
Heat the mixture at 55°C. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.[1][8]
-
Once the deprotection is complete, wash the resin extensively to remove the tin salts and other reagents.
-
The peptide can then be cleaved from the resin using standard procedures (e.g., TFA cocktail if an acid-labile linker is used).
Visualizing the Deprotection Workflows
The choice of protecting group dictates a distinct deprotection pathway, as illustrated in the following diagrams.
References
A Comparative Guide to Arginine Protecting Groups in Peptide Synthesis: A Focus on H-Arg(Tos)-OH Limitations
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the highly basic guanidinium side chain of arginine is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the traditional H-Arg(Tos)-OH with modern alternatives, supported by experimental data, to aid in the strategic selection of arginine derivatives for complex peptide synthesis.
The guanidinium group of arginine, if left unprotected, can lead to several side reactions during peptide synthesis, including side-chain acylation and unwanted hydrogen bonding that can hinder coupling efficiency. The choice of a suitable protecting group is therefore a balancing act between ensuring stability throughout the synthesis and enabling clean, efficient removal during the final cleavage step without compromising the integrity of the peptide.
The Limitations of the Tosyl (Tos) Protecting Group
Historically, the tosyl (Tos) group, used in this compound, was a mainstay in peptide synthesis, particularly within Boc-based strategies.[1] However, its utility in modern Fmoc-based SPPS is significantly limited by several key drawbacks:
-
Harsh Deprotection Conditions: The most significant limitation of the Tos group is its high stability to acid.[2] Complete removal of the Tos group necessitates the use of very strong acids, such as liquid hydrogen fluoride (HF).[2][3] These harsh conditions can lead to the degradation of the target peptide, especially if it contains other acid-sensitive residues.[4]
-
Side Reactions During Cleavage: During HF cleavage, the released tosyl group can lead to side reactions. A notable side reaction is the modification of tryptophan residues within the peptide sequence.[3] This can be mitigated by the addition of scavengers like thioanisole, but it adds complexity to the cleavage protocol.[3]
-
Incompatibility with Standard Fmoc Chemistry: The standard cleavage cocktail used in Fmoc-SPPS, which is typically based on trifluoroacetic acid (TFA), is generally inefficient at removing the Tos group.[2] This makes this compound a poor choice for routine Fmoc-based peptide synthesis.
Comparative Analysis of Arginine Protecting Groups
The limitations of the Tos group have driven the development of more acid-labile sulfonyl-based protecting groups that are compatible with modern Fmoc-SPPS. The most commonly used alternatives include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl).
Quantitative Comparison of Performance
The choice of protecting group has a direct and measurable impact on the purity and yield of the final peptide. The following table summarizes the key performance characteristics of common arginine protecting groups.
| Parameter | H-Arg(Pbf)-OH | H-Arg(Pmc)-OH | H-Arg(Mtr)-OH | This compound |
| Primary Synthesis Strategy | Fmoc | Fmoc | Fmoc | Boc |
| Relative Acid Lability | High | Moderate | Low | Very Low |
| Typical Cleavage Conditions | TFA-based cocktail (e.g., TFA/TIS/H2O) | TFA-based cocktail (stronger conditions than Pbf) | TFA with scavengers, prolonged time | Anhydrous HF |
| Typical Cleavage Time | 1.5 - 3 hours[4] | 2 - 6 hours[4] | Up to 24 hours[2] | Varies with HF apparatus |
| Reported Peptide Yield | >70%[4] | ~46% (in a 3-hour TFA cleavage)[3] | Lower due to prolonged acid exposure | Variable, risk of degradation |
| Key Advantages | High acid lability, reduced side reactions.[4] | More acid labile than Mtr. | Robust protection.[4] | |
| Key Disadvantages | Steric bulk may impact coupling.[4] | Slower deprotection than Pbf, potential for Trp alkylation.[5] | Very slow deprotection, increased risk of side reactions.[2] | Harsh cleavage, side reactions with Trp.[3][4] |
Experimental data highlights the superior performance of Pbf in Fmoc chemistry. One study demonstrated that in a 3-hour cleavage with TFA, the use of Arg(Pbf) resulted in 69% of the desired peptide, while Arg(Pmc) yielded only 46%.[3][5] This underscores the kinetic advantage of the Pbf group, which allows for shorter exposure to strong acid and minimizes the potential for acid-catalyzed side reactions.
Experimental Protocols
To ensure an objective comparison, standardized experimental protocols for peptide synthesis, cleavage, and analysis are crucial.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF, isopropanol, and then DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH, 4 equivalents) with a coupling reagent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection Protocol
For Peptides with Arg(Pbf) or Arg(Pmc):
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature. The reaction time will vary based on the protecting group (e.g., 1.5-3 hours for Pbf, 2-6 hours for Pmc).[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
For Peptides with Arg(Tos):
-
Warning: This procedure requires specialized equipment and stringent safety precautions for handling liquid hydrogen fluoride (HF) and should only be performed by experienced personnel in a properly equipped laboratory.
-
HF Apparatus: Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Scavengers: Add appropriate scavengers (e.g., anisole, thioanisole).
-
HF Cleavage: Cool the vessel and condense liquid HF into it. Stir the reaction at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Isolation: As described for Pbf/Pmc.
Logical Workflow for Protecting Group Selection
The selection of an arginine protecting group is a critical decision in the planning phase of peptide synthesis. The following diagram illustrates a logical workflow to guide this choice.
References
Navigating the Final Cleavage: A Comparative Guide to Cocktails for Arg(Tos) Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using Boc chemistry, the final cleavage of peptides containing Arginine protected with a Tosyl (Tos) group presents a critical and often challenging step. The robust nature of the Tosyl protecting group necessitates the use of strong acids for its removal, which can lead to various side reactions if not performed under optimized conditions. The selection of an appropriate cleavage cocktail—a mixture of a strong acid and scavengers—is paramount to achieving high yield and purity of the target peptide.[1] This guide provides an objective comparison of various cleavage cocktails for Arg(Tos)-containing peptides, supported by experimental data and detailed protocols.
Comparative Performance of Cleavage Cocktails
The removal of the Tosyl group from the guanidinium side chain of arginine requires strong acidic conditions.[1][2] The most common and effective methods involve the use of anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][3] The choice between these reagents and the composition of the accompanying scavenger mixture can significantly impact the cleavage efficiency and the profile of side products. While direct quantitative head-to-head studies are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from various sources.
| Cleavage Cocktail | Primary Acid | Relative Efficacy | Common Scavengers | Potential Side Reactions & Remarks |
| High HF | Hydrogen Fluoride (HF) | Good | p-cresol, p-thiocresol, thioanisole, anisole | Ornithine formation: Potential for partial cleavage of the guanidinium group.[1] Tryptophan modification: The cleaved tosyl group can alkylate tryptophan residues.[1] Requires specialized and hazardous HF apparatus.[1][4][5] May require longer reaction times for complete deprotection.[6] |
| Low-High HF | Hydrogen Fluoride (HF) & Dimethyl Sulfide (DMS) | Very Good | p-cresol, p-thiocresol | Minimizes side reactions by using a milder initial deprotection step (SN2 mechanism) before the final strong acid cleavage (SN1 mechanism).[1][3] Recommended for complex peptides.[1] The two-step procedure is more time-consuming.[3] |
| TFMSA | Trifluoromethanesulfonic Acid (TFMSA) | Moderate to Good | TFA, thioanisole, m-cresol, 1,2-ethanedithiol (EDT) | Efficacy can be sequence-dependent.[1][7] May lead to sulfonation of sensitive residues.[1] Less hazardous alternative to HF as it can be used in standard laboratory glassware.[3] Will not cleave Arg(Tos) on its own and requires specific cocktail compositions.[3][8] |
| Reagent R | Trifluoroacetic Acid (TFA) | Good (for sulfonyl groups) | Thioanisole, 1,2-ethanedithiol (EDT), anisole | Specifically designed for cleaving and deprotecting peptides with arginine residues protected by sulfonyl groups.[9][10] Also recommended for tryptophan-containing peptides.[9][10] |
Experimental Protocols
Detailed methodologies for the key cleavage cocktails are provided below. It is crucial to follow appropriate safety precautions, especially when handling hazardous reagents like HF and TFMSA.
Protocol 1: High HF Cleavage
This protocol is a standard method for the cleavage of peptides with acid-labile protecting groups that are resistant to milder acids.[1]
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Stirring bar
-
Reaction vessel
Procedure:
-
Ensure the N-terminal Boc group is removed from the peptide-resin.[1][5]
-
Place the dried peptide-resin and a stirring bar into the HF reaction vessel.[1][6]
-
Carefully distill the required amount of anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath).[1]
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, the cleavage time may need to be extended.[1][6]
-
Remove the HF by vacuum distillation.[1]
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.[1][6]
-
Filter and collect the crude peptide.
-
Wash the peptide further with cold diethyl ether to remove residual scavengers.[6]
-
Dry the crude peptide under vacuum.[1]
Protocol 2: Low-High HF Cleavage
This two-step procedure is designed to minimize side reactions by first removing more labile protecting groups under milder conditions before the final strong acid cleavage.[1][3]
Materials:
-
Same as Protocol 1
-
Dimethyl sulfide (DMS)
Procedure: Step 1: Low HF Deprotection
-
Place the dried peptide-resin and a stirring bar into the HF reaction vessel.[1]
-
Add a scavenger mixture (e.g., p-cresol, p-thiocresol).[1]
-
Add a mixture of HF and DMS (typically 1:3 v/v).[1]
-
Stir the reaction at 0°C for 2 hours.[1]
-
Evaporate the HF and DMS under vacuum.[1]
Step 2: High HF Cleavage
-
To the resin from Step 1, add a fresh scavenger cocktail.[1]
-
Add 100% anhydrous HF.[1]
-
Stir at 0°C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Precipitate, wash, and dry the peptide as described in Protocol 1.
Protocol 3: TFMSA Cleavage
A less hazardous alternative to HF, though its effectiveness can be more sequence-dependent.[1][7]
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-cresol
-
Cold diethyl ether
-
Glass reaction vessel
Procedure:
-
Prepare the cleavage cocktail (e.g., TFMSA/TFA/thioanisole/m-cresol).
-
Add the cooled cleavage cocktail to the dried peptide-resin in a glass reaction vessel.
-
Stir the mixture at a controlled temperature (e.g., 0-5°C) for 2-4 hours. The optimal time and temperature can be sequence-dependent.[7]
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Filter and collect the crude peptide.
-
Wash the peptide with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Protocol 4: Reagent R Cleavage
This protocol is particularly suited for peptides containing arginine residues protected with sulfonyl groups.[9][10]
Materials:
-
Peptide-resin
-
Reagent R (TFA/thioanisole/1,2-ethanedithiol/anisole; typically 90:5:3:2 v/v)[10]
-
Cold diethyl ether
Procedure:
-
If necessary, remove the N-terminal Fmoc group.[10]
-
Suspend the peptide-resin in Reagent R (approximately 10 mL per gram of resin).[10]
-
Allow the mixture to stand at room temperature for at least 2 hours. Peptides with multiple Arg(Tos) residues may require longer deprotection times.[10][11]
-
Filter to separate the resin.
-
Wash the resin with additional Reagent R.[10]
-
Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.[10]
-
Filter, wash with cold ether, and dry the peptide.
Visualizing the Cleavage Workflow
The general workflow for peptide cleavage and deprotection can be visualized as a series of sequential steps.
Caption: General experimental workflow for peptide cleavage from solid support.
The decision-making process for selecting a cleavage cocktail for Arg(Tos) peptides involves considering factors such as the complexity of the peptide, the presence of other sensitive residues, and the available laboratory equipment.
Caption: Decision tree for selecting a cleavage cocktail for Arg(Tos) peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 6. peptide.com [peptide.com]
- 7. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of H-Arg(Tos)-OH: A Procedural Guide for Laboratory Professionals
The meticulous management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment, particularly in the fields of research and drug development. This guide provides essential safety and logistical information for the proper disposal of H-Arg(Tos)-OH (N-α-Tosyl-L-arginine), a common reagent in peptide synthesis. Adherence to these procedures is crucial for mitigating potential risks and upholding environmental stewardship.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to EU regulations, it is prudent to handle it with the standard care applied to all laboratory chemicals.[1] Inhalation, ingestion, or skin contact may cause irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.11 mm) when handling this compound. In case of dust generation, an N95-type respirator is recommended.
Engineering Controls: Handle the solid peptide in a well-ventilated area or under a fume hood to minimize the inhalation of dust particles.[1]
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution, removing contact lenses if present.[1]
-
Ingestion: Rinse the mouth with water and seek medical advice if feeling unwell.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and related compounds is presented below. This information is essential for a proper risk assessment before handling and disposal.
| Property | Value |
| Molecular Formula | C13H20N4O4S[2][3][4] |
| Molecular Weight | 328.39 g/mol [2][3] |
| Appearance | White to off-white powder |
| Melting Point | ~90 °C (decomposes)[5][] |
| Stability | Stable under recommended storage conditions (2-8°C).[1][] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition Products | Oxides of carbon, nitrogen, and sulfur.[1] |
Step-by-Step Disposal Protocol
The standard and recommended procedure is to collect the chemical waste for professional disposal. Do not pour this compound solutions down the drain.
-
Waste Stream Classification:
-
Chemical Waste: Unless it has been in contact with biological agents, this compound waste should be classified as chemical waste.[7]
-
Biohazardous Waste: If the compound has been used in biological assays with infectious agents or has come into contact with materials like cell cultures or animal tissues, it must be managed as biohazardous waste according to your institution's guidelines.[7]
-
-
Waste Segregation:
-
It is critical to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[7] Do not mix with solvents, acids, bases, or other reactive chemicals.
-
-
Waste Containment:
-
Solid Waste: For spills of solid this compound, carefully sweep the material to avoid creating dust and place it into a designated, leak-proof chemical waste container.[1][7]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, clearly labeled waste container designated for liquid chemical waste.[7]
-
Container Type: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[7]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.[7]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Contact your institution's Environmental Health & Safety (EHS) office for specific guidance and to arrange for professional disposal. This is the most critical step, as disposal regulations can vary significantly.[7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-Arg(Tos)-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling H-Arg(Tos)-OH, a common reagent in peptide synthesis. Adherence to these procedural steps will minimize risk and ensure safe operational conduct and disposal.
Hazard Identification and Immediate Precautions
While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care, as with all laboratory chemicals.[1] Potential hazards include irritation upon contact with skin, eyes, or the respiratory tract if inhaled as a dust.[2] In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling of Small Quantities | Safety glasses with side shields | Nitrile rubber gloves (>0.11 mm thickness)[4] | Standard lab coat | Not typically required if handled in a well-ventilated area |
| Weighing Powder or Generating Dust | Splash goggles[3][5] | Nitrile rubber gloves | Lab coat | NIOSH-approved dust respirator or work in a chemical fume hood[3][5] |
| Handling Solutions | Splash goggles | Nitrile rubber gloves | Lab coat | Not typically required if handled in a well-ventilated area or fume hood |
| Spill Cleanup | Splash goggles or face shield | Chemical-resistant gloves (outer and inner recommended)[6][7] | Chemical-resistant suit or coveralls[3][7] | NIOSH-approved air-purifying respirator or SCBA for large spills[3][6][7] |
Standard Operating Procedure: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving solid this compound.
Materials:
-
This compound solid
-
Appropriate solvent
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar and stir plate
Procedure:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above for "Weighing Powder or Generating Dust."
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of this compound to the weighing paper. Avoid creating dust.
-
Record the final weight.
-
-
Dissolving:
-
Place a stir bar in a beaker or flask of appropriate size.
-
Add the desired volume of solvent to the vessel.
-
Carefully transfer the weighed this compound into the solvent.
-
Place the beaker or flask on a stir plate and stir until the solid is completely dissolved.
-
-
Cleanup:
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood when working with larger quantities or when there is a potential for dust generation.[3]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[4] Recommended storage temperature is between 15–25 °C.[4] Keep away from strong oxidizing agents.[3]
Disposal Plan:
-
Waste Collection: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., gloves, weighing paper), must be collected in a designated hazardous waste container.[8][9] Do not dispose of this chemical down the drain or in regular trash.[9]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
-
Segregation: Keep this compound waste separate from incompatible materials, such as strong bases or oxidizers.[8]
-
Institutional Guidelines: Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.[8][10]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10] The rinsed container can then be disposed of according to institutional policy.[10]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. peptide.com [peptide.com]
- 4. carlroth.com [carlroth.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
